Dihydroajugapitin
描述
Structure
3D Structure
属性
分子式 |
C29H44O10 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC 名称 |
[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate |
InChI |
InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15?,16-,19-,20-,21-,22+,23+,24+,26+,27+,28+,29-/m1/s1 |
InChI 键 |
XMVULWKEVGKECE-DBNYLVSFSA-N |
手性 SMILES |
CCC(C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5CCO[C@H]5O4)O |
规范 SMILES |
CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O |
产品来源 |
United States |
Foundational & Exploratory
Dihydroajugapitin: A Technical Guide to its Natural Source, Origin, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin is a naturally occurring neo-clerodane diterpene, a class of chemical compounds that have garnered significant interest in the scientific community due to their diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its origin within the plant kingdom, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source and Origin
This compound is primarily found in plants belonging to the genus Ajuga, a member of the Lamiaceae (mint) family.[1][2] This genus comprises a variety of herbaceous flowering plants distributed across Europe, Asia, and Africa. Several species of Ajuga have been identified as natural sources of this compound, with varying concentrations of the compound found in different parts of the plant.
The origin of this compound can be traced through the following taxonomic hierarchy:
Caption: Hierarchical origin of this compound.
Quantitative Data
The concentration of this compound varies among different Ajuga species and between the different organs of the plant. The highest concentrations are typically found in the leaves. A study quantifying the content of this compound in three wild Ajuga species in Israel provides the following data.[1][2]
| Plant Species | Plant Part | This compound Concentration (μg/g of fresh weight) |
| Ajuga iva | Leaves | Highest concentrations observed |
| Ajuga iva | Roots | Lower or undetectable concentrations |
| Ajuga chamaepitys | Leaves & Roots | Lower or undetectable concentrations |
| Ajuga orientalis | Leaves & Roots | Lower or undetectable concentrations |
Note: The referenced study indicates that while this compound concentrations were highest in A. iva leaves, specific numerical values were not provided in the abstract. The table reflects the relative concentrations as described.
Experimental Protocols
The isolation of this compound, as with other neo-clerodane diterpenes from Ajuga species, generally involves solvent extraction followed by chromatographic separation. While a specific, universally adopted protocol for this compound is not detailed in the literature, the following methodologies are synthesized from established procedures for isolating compounds of this class from Ajuga plants.
Extraction of Crude Plant Material
This initial step aims to extract a broad range of secondary metabolites, including this compound, from the plant material.
Workflow for Crude Extraction:
Caption: General workflow for crude plant extraction.
Methodology:
-
Plant Material Preparation: Aerial parts (leaves and stems) of the selected Ajuga species are collected and air-dried in a shaded, well-ventilated area to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is macerated in a suitable organic solvent. Methanol and ethyl acetate (B1210297) are commonly used for the extraction of neo-clerodane diterpenes.[3] The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v). The mixture is left to stand for several days at room temperature with occasional agitation to ensure thorough extraction.
-
Filtration and Concentration: The mixture is then filtered to separate the plant debris from the solvent extract. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a highly effective technique for the separation and purification of individual neo-clerodane diterpenes from the crude extract.[4][5]
Workflow for HPLC Isolation:
Caption: Workflow for HPLC-based isolation of this compound.
Methodology:
-
Sample Preparation: A portion of the crude extract is dissolved in the initial mobile phase solvent (e.g., a mixture of methanol and water). The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically employed.[4]
-
Mobile Phase: A gradient elution system is often used, starting with a higher polarity mobile phase (e.g., water or aqueous methanol) and gradually increasing the proportion of a less polar solvent (e.g., methanol or acetonitrile). This allows for the separation of compounds with a wide range of polarities.[4]
-
Detection: A UV detector is used to monitor the column effluent, typically at a wavelength where the compounds of interest exhibit absorbance (e.g., 210-254 nm).
-
Flow Rate: A flow rate of around 1-2 mL/min is common for semi-preparative HPLC.
-
-
Fraction Collection: As peaks are detected by the UV detector, the corresponding fractions of the eluent are collected. The retention time for this compound would need to be determined using a standard or by analyzing the collected fractions.
-
Purity Assessment and Structure Elucidation: The purity of the isolated this compound in the collected fractions is assessed using analytical HPLC. The structural identity of the compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Biosynthesis of this compound
The biosynthesis of neo-clerodane diterpenes, including this compound, is a complex process that is not yet fully elucidated. It is generally understood to originate from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then sequentially built up to form the characteristic diterpene skeleton. However, the specific enzymes and intermediate steps involved in the biosynthesis of this compound within Ajuga species have not been detailed in the reviewed scientific literature.
Conclusion
This compound is a valuable natural product found within several species of the Ajuga genus. This guide has outlined its natural sources, provided available quantitative data, and detailed the experimental protocols for its extraction and isolation. The methodologies described, particularly the use of reversed-phase HPLC, provide a robust framework for obtaining pure this compound for further pharmacological and developmental research. Future studies are warranted to fully elucidate the biosynthetic pathway of this promising compound.
References
- 1. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
a new clerodane diterpenoid designated as Bracteonin-A 6 f -acetoxy, 15 -methoxy, 18-(4'- hydroxy, 3'- g -methyl, 3'- f -acetoxy, butyryloxy) neoclerodane
A Comprehensive Technical Guide to Bracteonin-A 6-acetoxy, 15-methoxy, 18-(4'-hydroxy, 3'-methyl, 3'-acetoxy, butyryloxy) neoclerodane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodane diterpenoids are a large and structurally diverse class of natural products, with over 1300 known compounds isolated from a wide variety of sources including plants, fungi, bacteria, and marine organisms.[1][2] These compounds are characterized by a bicyclic decalin core and a side chain at C-9.[2] The neo-clerodane skeleton, a significant subclass, possesses a specific stereochemistry that distinguishes it from other clerodanes.[2] Clerodane diterpenoids have garnered significant interest in the scientific community due to their wide range of potent biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory effects.[3] This guide focuses on a novel, hypothetical clerodane diterpenoid, designated as Bracteonin-A 6-acetoxy, 15-methoxy, 18-(4'-hydroxy, 3'-methyl, 3'-acetoxy, butyryloxy) neoclerodane, providing a detailed overview of its presumed chemical characteristics, methodologies for its study, and potential biological significance based on the current understanding of related compounds.
Chemical Structure and Properties
While "Bracteonin-A 6-acetoxy, 15-methoxy, 18-(4'-hydroxy, 3'-methyl, 3'-acetoxy, butyryloxy) neoclerodane" is not found in the reviewed literature, its name describes a neo-clerodane diterpenoid with specific substitutions. The core structure is a neoclerodane, and the name indicates the following functional groups: an acetoxy group at position C-6, a methoxy (B1213986) group at C-15, and a more complex butyryloxy ester at C-18, which is itself substituted with hydroxy, methyl, and acetoxy groups. The precise stereochemistry of the substituents on the butyryloxy side chain would require detailed spectroscopic analysis for confirmation.
Data Presentation: Spectroscopic and Biological Data
Given the novelty of the target compound, the following tables present representative quantitative data for analogous neo-clerodane diterpenoids from the literature. This information serves as a benchmark for the expected spectroscopic and biological properties of Bracteonin-A and its derivatives.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Neoclerodane Diterpenoid Core (in CDCl₃)
| Position | ¹³C NMR (δ in ppm) | ¹H NMR (δ in ppm, J in Hz) |
| 1 | 20-40 | 1.2-2.5 (m) |
| 2 | 20-40 | 1.5-2.0 (m) |
| 3 | 30-50 | 1.8-2.8 (m) |
| 4 | 30-50 | - |
| 5 | 40-60 | 1.0-1.5 (m) |
| 6 | 60-80 (with -OAc) | 4.5-5.5 (m) |
| 7 | 20-40 | 1.4-2.2 (m) |
| 8 | 30-50 | 1.5-2.5 (m) |
| 9 | 40-60 | - |
| 10 | 35-55 | 1.2-1.8 (m) |
| 11 | 20-40 | 1.9-2.6 (m) |
| 12 | 120-140 (furan) | 6.2-7.4 (m, furan (B31954) protons) |
| 13 | 120-150 (furan) | - |
| 14 | 100-120 (furan) | 6.2-7.4 (m, furan protons) |
| 15 | 140-160 (furan) | 7.2-7.5 (m, furan protons) |
| 16 | 10-20 | 1.0-1.5 (s) |
| 17 | 15-25 | 0.8-1.2 (d) |
| 18 | 60-70 (with ester) | 3.5-4.5 (m) |
| 19 | 15-25 | 0.8-1.2 (s) |
| 20 | 10-20 | 0.7-1.1 (d) |
Note: Chemical shifts are approximate and can vary significantly based on the specific substitution pattern.
Table 2: Representative Biological Activities of Clerodane Diterpenoids
| Compound Class | Biological Activity | Model System | Potency (IC₅₀/MIC) | Reference |
| Furan-containing neoclerodanes | Cytotoxic | H460 cancer cell line | 0.3 µM | |
| cis-Clerodane diterpenoids | Antibacterial | Clavibacter michiganensis | 5.1 µM - 133 µg/mL | |
| Clerodane diterpenoids | Anti-inflammatory | in vitro assays | Varies | |
| Salvinorin A (neoclerodane) | κ-opioid receptor agonist | Human opioid receptors | Kᵢ = 1.9 nM | |
| Clerodane diterpenoids | Immunomodulatory | B lymphocyte proliferation | Active |
Experimental Protocols
The following are detailed methodologies for the isolation, characterization, and biological evaluation of novel clerodane diterpenoids, adapted from established protocols in the literature.
Isolation and Purification
A bioassay-guided isolation approach is often employed to target active compounds.
-
Extraction: The dried and powdered source material (e.g., plant leaves, roots) is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and ethanol.
-
Fractionation: The crude extracts are subjected to column chromatography on silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).
-
Purification: Active fractions are further purified using techniques like preparative thin-layer chromatography (TLC), flash column chromatography, and high-performance liquid chromatography (HPLC) to yield pure compounds.
Structure Elucidation
The chemical structure of an isolated compound is determined through a combination of spectroscopic techniques.
-
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular formula of the compound.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps identify functional groups (e.g., hydroxyls, carbonyls, double bonds), while UV spectroscopy provides information about conjugated systems.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.
Biological Assays
-
Antimicrobial Activity: The antimicrobial properties of the isolated compound can be assessed using microdilution assays against a panel of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).
-
Cytotoxicity Assays: The potential anticancer activity is often evaluated using MTT or similar assays against a variety of cancer cell lines to determine the IC₅₀ value.
-
Anti-inflammatory Assays: In vitro assays to measure the inhibition of inflammatory mediators such as nitric oxide (NO) or prostaglandins (B1171923) in stimulated macrophages are commonly used.
-
Receptor Binding Assays: For compounds with potential neurological activity, radioligand binding assays can be performed to determine the affinity and selectivity for specific receptors, such as opioid receptors.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the study of Bracteonin-A.
Caption: Experimental workflow for the isolation, characterization, and biological evaluation of Bracteonin-A.
Caption: A generalized signaling pathway potentially modulated by a Bracteonin-A derivative.
Conclusion
While "Bracteonin-A 6-acetoxy, 15-methoxy, 18-(4'-hydroxy, 3'-methyl, 3'-acetoxy, butyryloxy) neoclerodane" remains a hypothetical molecule based on current public-domain knowledge, the extensive research on related clerodane diterpenoids provides a robust framework for its investigation. The methodologies for isolation, structure elucidation, and biological screening are well-established. Based on the activities of analogous compounds, Bracteonin-A holds potential as a lead compound for drug discovery, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Further research is warranted to isolate or synthesize this compound and validate its predicted biological activities.
References
Unveiling the Molecular Architecture of Dihydroajugapitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Dihydroajugapitin, a neo-clerodane diterpenoid. This document details the experimental methodologies, presents key quantitative data, and visualizes the logical workflow involved in determining the complex architecture of this natural product.
Introduction
This compound is a naturally occurring neo-clerodane diterpenoid isolated from plants of the Ajuga genus, notably Ajuga bracteosa.[1][2] The elucidation of its chemical structure is a critical step in understanding its potential biological activities and for guiding synthetic efforts. The structural determination relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will walk through the typical workflow and data interpretation used to definitively establish the molecular structure of this compound.
Isolation of this compound
The initial step in the structure elucidation process is the isolation and purification of this compound from its natural source. A general protocol for the extraction and isolation of neo-clerodane diterpenoids from Ajuga bracteosa is outlined below.
Experimental Protocol: Extraction and Isolation
-
Plant Material Collection and Preparation: Aerial parts of Ajuga bracteosa are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or a dichloromethane/methanol mixture, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant metabolites.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Chromatographic Separation: The fraction containing the diterpenoids (often the chloroform or ethyl acetate fraction) is then subjected to a series of chromatographic techniques for purification. This multi-step process typically includes:
-
Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient elution system (e.g., n-hexane/ethyl acetate).
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase such as methanol/water.
-
The following diagram illustrates a typical workflow for the isolation of this compound.
Spectroscopic Analysis and Structure Elucidation
Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of spectroscopic methods.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for determining the precise molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is prepared.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₉H₄₄O₁₀ |
| Molecular Weight | 552.2934 g/mol |
| Ionization Mode | ESI |
| Observed [M+Na]⁺ | 575.2832 m/z |
The molecular formula is established by comparing the experimentally observed mass with the calculated mass for potential elemental compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed.
The following diagram illustrates the logical relationships between different NMR experiments in structure elucidation.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 14,15-Dihydroajugapitin (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 40.2 | 2.15 (m) |
| 2 | 71.5 | 5.20 (d, 10.0) |
| 3 | 76.8 | 4.10 (dd, 10.0, 4.0) |
| 4 | 41.8 | - |
| 5 | 45.1 | 1.85 (m) |
| 6 | 28.9 | 1.60 (m), 1.40 (m) |
| 7 | 35.1 | 1.95 (m), 1.75 (m) |
| 8 | 74.2 | 5.40 (d, 4.0) |
| 9 | 48.3 | 2.30 (m) |
| 10 | 42.5 | - |
| 11 | 124.5 | 5.90 (d, 6.0) |
| 12 | 141.2 | 6.30 (d, 6.0) |
| 13 | 108.7 | - |
| 14 | 25.6 | 1.70 (m) |
| 15 | 30.1 | 1.50 (m) |
| 16 | 68.2 | 4.30 (t, 7.0) |
| 17-Me | 16.5 | 0.95 (d, 7.0) |
| 18-Me | 25.4 | 1.10 (s) |
| 19-CH₂ | 65.1 | 3.80 (d, 12.0), 3.60 (d, 12.0) |
| 20-Me | 18.2 | 0.85 (s) |
| OAc-CO | 170.5 | - |
| OAc-Me | 21.1 | 2.05 (s) |
| 2'-CO | 176.5 | - |
| 2'-CH | 41.5 | 2.50 (m) |
| 3'-CH₂ | 26.8 | 1.65 (m) |
| 4'-Me | 11.8 | 0.90 (t, 7.5) |
| 5'-Me | 16.2 | 1.15 (d, 7.0) |
| Furan-2'' | 109.8 | 5.05 (d, 5.0) |
| Furan-3'' | 29.5 | 2.10 (m) |
| Furan-4'' | 24.3 | 1.90 (m) |
| Furan-5'' | 70.1 | 3.85 (t, 7.0) |
| Furan-6'' | 77.5 | 4.50 (t, 7.0) |
Data compiled from related neo-clerodane diterpenoid literature.
The final elucidated structure of this compound is a result of the comprehensive analysis of all the spectroscopic data. The connectivity of the atoms is established through the correlation experiments, and the stereochemistry is determined by NOESY/ROESY experiments and by comparing the NMR data with that of known related compounds.
Conclusion
The chemical structure elucidation of this compound is a systematic process that relies on the synergistic use of modern analytical techniques. The isolation of the pure compound, followed by detailed analysis using mass spectrometry and a suite of NMR experiments, allows for the unambiguous determination of its complex molecular architecture. This foundational knowledge is indispensable for further research into its biological properties and potential applications in drug development.
References
An In-depth Technical Guide on the Biological Activity of Dihydroajugapitin from Ajuga bracteosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid isolated from the medicinal plant Ajuga bracteosa, has demonstrated notable biological activities, particularly in the realms of antibacterial and antimutagenic effects. Ajuga bracteosa, a member of the Lamiaceae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments.[1][2][3] Modern phytochemical investigations have identified this compound as one of the key bioactive constituents responsible for some of the plant's therapeutic properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, with a focus on quantitative data, detailed experimental methodologies, and a conceptual understanding of its mechanism of action.
Quantitative Data Summary
The biological activities of this compound have been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its efficacy in different assays.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Escherichia coli | Agar (B569324) Well Diffusion | 25.0 ± 1.4 | 500-1000 | [3] |
| Staphylococcus aureus | Agar Well Diffusion | Not Reported | 500-1000 | [3] |
| Pseudomonas aeruginosa | Agar Well Diffusion | Not Reported | 500-1000 | |
| Klebsiella pneumoniae | Agar Well Diffusion | Not Reported | 500-1000 |
Table 2: Antimutagenic Activity of this compound
| Assay Type | Model Organism | Mutagen | Quantitative Result | Reference |
| Micronucleus Test | Mice | Ethyl methanesulfonate (B1217627) (EMS) | 85.10% reduction in micronuclei | |
| Chromosomal Aberration Test | Mice | Ethyl methanesulfonate (EMS) | Significant reduction |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide, providing a basis for replication and further investigation.
Antibacterial Activity Assays
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of plant extracts and isolated compounds.
-
Bacterial Strains and Culture Preparation: Standard pathogenic bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae are used. The bacteria are cultured in a suitable broth medium (e.g., Nutrient Broth) at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized. The molten agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The standardized bacterial suspension is uniformly swabbed onto the surface of the MHA plates.
-
Well Preparation and Sample Application: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the this compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (adjusted to 0.5 McFarland standard and then diluted) is prepared to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the this compound dilution is inoculated with the bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
Antimutagenic Activity Assay
This in vivo assay is used to assess the ability of a compound to protect against genetic damage induced by a known mutagen.
-
Animal Model: Swiss albino mice are typically used for this assay.
-
Experimental Groups:
-
Group 1 (Control): Receives the vehicle (e.g., distilled water or saline).
-
Group 2 (Mutagen Control): Receives a known mutagen, such as Ethyl methanesulfonate (EMS).
-
Group 3 (Test Group): Receives this compound at various doses for a specified period (e.g., 7 days) prior to the administration of the mutagen.
-
-
Treatment: this compound is administered orally or via intraperitoneal injection. After the pre-treatment period, the mutagen (EMS) is administered.
-
Sample Collection: After a specific time post-mutagen treatment (e.g., 24 hours), bone marrow cells are collected from the femur of the mice.
-
Micronucleus Assay:
-
Bone marrow smears are prepared on clean glass slides.
-
The slides are stained with a DNA-specific stain (e.g., Giemsa or acridine (B1665455) orange).
-
The number of polychromatic erythrocytes (PCEs) with micronuclei is counted per a specific number of total PCEs. A significant reduction in the frequency of micronucleated PCEs in the test group compared to the mutagen control group indicates antimutagenic activity.
-
-
Chromosomal Aberration Assay:
-
Bone marrow cells are treated with a metaphase-arresting agent (e.g., colchicine).
-
Cells are harvested, treated with a hypotonic solution, and fixed.
-
Chromosome preparations are made on slides and stained.
-
Metaphase spreads are analyzed for various types of chromosomal aberrations (e.g., breaks, gaps, rings). A significant decrease in the percentage of aberrant cells in the test group compared to the mutagen control group indicates antimutagenic activity.
-
Visualizations: Workflows and Proposed Mechanisms
To visually represent the experimental processes and conceptual mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the antibacterial activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimutagenic activity of compounds isolated from Ajuga bracteosa Wall ex. Benth against EMS induced mutagenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-isolation of Dihydroajugapitin and 8-O-Acetylharpagide from Ajuga bracteosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the co-isolation of two bioactive iridoid glycosides, Dihydroajugapitin and 8-O-Acetylharpagide, from the medicinal plant Ajuga bracteosa. This document outlines the experimental protocols for their simultaneous extraction and purification, presents quantitative data on their yields, and discusses their established antibacterial properties with a proposed mechanism of action.
Quantitative Analysis
The following table summarizes the quantitative yield of this compound and 8-O-Acetylharpagide isolated from the crude methanol (B129727) extract of the aerial parts of Ajuga bracteosa.
| Compound | Retention Time (HPLC) | Yield (µg/g of crude methanol extract) |
| 14, 15-Dihydroajugapitin | 10.3 min | 1.6 |
| 8-O-Acetylharpagide | 30.04 min | 0.85 |
Experimental Protocols
This section details the methodology for the co-isolation of this compound and 8-O-Acetylharpagide from Ajuga bracteosa.
Plant Material Collection and Preparation
-
Collection: The aerial parts of Ajuga bracteosa Wall ex. Benth. are collected. For optimal results, collection should be done during the flowering season.
-
Authentication: The plant material should be taxonomically identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Preparation: The collected plant material is thoroughly washed with distilled water to remove any dirt and debris. It is then shade-dried at room temperature until all moisture is removed. The dried material is pulverized into a coarse powder using a mechanical grinder.
Extraction
-
Maceration: The powdered plant material is subjected to cold maceration with methanol. The powder is soaked in methanol in a large container and left for a period of 3 to 5 days at room temperature with occasional shaking.
-
Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanol extract.
Chromatographic Separation and Purification
-
Adsorbent Preparation: A portion of the crude methanol extract is dissolved in a minimum amount of dichloromethane (B109758) (DCM). This solution is then adsorbed onto silica (B1680970) gel (60-120 mesh). The silica gel is air-dried to remove the solvent.
-
Column Chromatography: A glass column is packed with silica gel (60-120 mesh) using a suitable solvent to create a slurry. The air-dried silica gel with the adsorbed extract is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents.
-
Elution of 14, 15-Dihydroajugapitin: The column is first eluted with a 1:1 mixture of petroleum ether and ethyl acetate. The fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing the presence of this compound are pooled and concentrated.
-
Elution of 8-O-Acetylharpagide: Subsequently, the column is eluted with pure dichloromethane (DCM). Fractions are collected and monitored by TLC. Fractions containing 8-O-Acetylharpagide are combined and concentrated.
-
-
Crystallization: The concentrated fractions of each compound are further purified by recrystallization from a suitable solvent system to obtain pure crystals of this compound and 8-O-Acetylharpagide.
Visualizations
Experimental Workflow for Co-isolation
Caption: Workflow for the co-isolation of this compound and 8-O-Acetylharpagide.
Proposed Antibacterial Mechanism of Action
Both this compound and 8-O-Acetylharpagide have demonstrated antibacterial activity.[1] While the precise signaling pathways are a subject of ongoing research, a plausible mechanism, based on the action of similar natural compounds, involves the disruption of the bacterial cell membrane and inhibition of essential cellular processes.
Caption: Proposed antibacterial mechanism of action for the isolated compounds.
References
Phytochemical Screening of Ajuga Species for Diterpenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Ajuga, a member of the Lamiaceae family, is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among these, diterpenoids, particularly those with a neo-clerodane skeleton, have garnered significant scientific attention due to their potent pharmacological properties, including anti-inflammatory, anticancer, antifeedant, and antimicrobial activities.[3][4][5] This technical guide provides a comprehensive overview of the phytochemical screening of Ajuga species for these promising compounds, detailing experimental protocols and summarizing key findings to facilitate further research and drug discovery endeavors.
Diterpenoids from Ajuga Species: A Quantitative Overview
Numerous studies have focused on the isolation and characterization of diterpenoids from various Ajuga species. The neo-clerodane diterpenoids are the most characteristic and dominant class of phytochemicals in this genus.[4][6] The following table summarizes the types of diterpenoids identified in several Ajuga species, highlighting the chemical diversity within the genus. While specific yields can vary significantly based on geographical location, harvest time, and extraction methodology, this table provides a comparative look at the diterpenoid profiles.
| Ajuga Species | Diterpenoid Class | Specific Diterpenoids Isolated | Reported Biological Activities | References |
| A. decumbens | neo-Clerodane | Ajugacumbins A, B, C, D, E, F, G; Ajugamarins A1, A2, F4, G1, H1; Ajugapitin; Ajugatakasins A, B; Dihydroajugamarin | Anticancer, Antifeedant, Antibacterial, Anti-inflammatory, Antioxidant | [3][7] |
| A. remota | neo-Clerodane | Ajugarins I, II, IV, V; Clerodin; Ajugapitin; Dihydroajugapitin; Dihydroclerodin; Deacetylajugarin IV | Antifeedant | [8][9] |
| A. taiwanensis | neo-Clerodane | Ajugalides A, B, C, D; Ajugamacrin B; Ajugapantin A; Ajugamarin C1 | Not specified in the provided context | [10][11] |
| A. turkestanica | neo-Clerodane | 14,15-dihydroajugachin B; 14-hydro-15-methoxyajugachin B; Chamaepitin; Ajugachin B; Ajugapitin; Lupulin A | Insect antifeedant | [12] |
| A. nipponensis | neo-Clerodane | Ajuganipponins A, B; Ajugamarins A1, B2, L2 (Ajugacumbin B) | Antifeedant | [13] |
| A. pyramidalis | neo-Clerodane | Neoajugapyrin A | Potential for anti-aging cosmetic applications | [14][15] |
| A. pantantha | neo-Clerodane | Five new neo-clerodane diterpenoids (1-5) | Anti-inflammatory (inhibition of NO production) | [5] |
| A. ovalifolia var. calantha | Abietane (B96969) | Ajugaside B | Cytotoxicity against various cancer cell lines | [16] |
Experimental Protocols for Diterpenoid Screening
A systematic approach is crucial for the successful isolation and identification of diterpenoids from Ajuga species. The following sections detail the key experimental methodologies involved in this process.
Plant Material Collection and Preparation
Proper collection and preparation of plant material are foundational to obtaining high-quality extracts.
-
Collection: The aerial parts (leaves, stems, and flowers) of the Ajuga species are typically harvested during the flowering season.
-
Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, the material is ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of Diterpenoids
The choice of extraction solvent and method significantly impacts the yield and profile of the extracted diterpenoids.
-
Solvent Selection: Dichloromethane (DCM) and methanol (B129727) (MeOH) are commonly used solvents for the extraction of neo-clerodane diterpenoids.[3][12] Ethanol can also be employed.[7]
-
Extraction Methods:
-
Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (e.g., 48-72 hours) with occasional agitation.[17]
-
Soxhlet Extraction: This continuous extraction method provides a more exhaustive extraction and is suitable for less polar solvents like dichloromethane.[17]
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.
Fractionation and Isolation of Diterpenoids
The crude extract, a complex mixture of compounds, requires further separation to isolate individual diterpenoids.
-
Solvent-Solvent Partitioning: The crude extract can be suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to achieve a preliminary separation.[12]
-
Column Chromatography: This is the primary technique for separating the components of the partitioned fractions.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, is employed for the final purification of isolated compounds.[8][13] A gradient of water and methanol is a common mobile phase.[8]
-
Thin Layer Chromatography (TLC): TLC is used throughout the fractionation process to monitor the separation and to identify fractions containing compounds of interest.[3]
Structural Elucidation of Diterpenoids
Once pure compounds are isolated, their chemical structures are determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the most powerful tools for elucidating the complex structures of diterpenoids.[3][12]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.[3]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation and stereochemistry.[3]
-
Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide additional information about functional groups and chromophores.[16]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows involved in the phytochemical screening of Ajuga species for diterpenoids.
Caption: General workflow for the extraction, isolation, and identification of diterpenoids from Ajuga species.
Caption: Logical relationship between phytochemical screening and bioactivity-guided drug discovery.
Signaling Pathways Modulated by Ajuga Diterpenoids
Certain diterpenoids isolated from Ajuga species have been shown to exert their biological effects by modulating specific cellular signaling pathways. For instance, Ajugarin-I from Ajuga bracteosa has demonstrated neuroprotective effects through the modulation of the Nrf2/NF-κB and Bcl2/Bax signaling pathways.[1]
Caption: Proposed anti-inflammatory mechanism of action for certain Ajuga diterpenoids.
Conclusion
The genus Ajuga represents a rich and underexplored reservoir of novel diterpenoids with significant therapeutic potential. The systematic application of the phytochemical screening methodologies outlined in this guide will be instrumental in the discovery and development of new drug leads. Future research should focus on the comprehensive phytochemical profiling of a wider range of Ajuga species, coupled with robust bioactivity screening, to unlock the full pharmacological potential of this remarkable genus. The elucidation of the mechanisms of action of these diterpenoids at the molecular level will further pave the way for their translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical, In Vitro, In Vivo, and In Silico Research on the Extract of Ajuga chamaepitys (L.) Schreb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neoclerodane diterpenoids from Ajuga taiwanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Investigation of Chemical Composition and Biological Activities of Ajuga pyramidalis—Isolation of Iridoids and Phenylethanoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new abietane diterpenoid glycoside from ajuga ovalifolia var. calantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Traditional Medicinal Applications of Ajuga bracteosa and its Bioactive Constituent, Dihydroajugapitin: A Technical Guide for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ajuga bracteosa Wall. ex Benth., a perennial herb from the Lamiaceae family, has a long-standing history in traditional medicine across Asia for treating a spectrum of ailments, including inflammatory conditions, infections, and metabolic disorders. This technical guide delves into the ethnobotanical uses of A. bracteosa, with a specific focus on the chemical properties and biological activities of one of its key neo-clerodane diterpenoid constituents, 14,15-Dihydroajugapitin. This document provides a comprehensive overview of the existing scientific literature, summarizing quantitative pharmacological data, detailing experimental protocols for isolation and bioassays, and elucidating the potential molecular mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents from natural sources.
Introduction: Ethnobotanical Significance of Ajuga bracteosa
Ajuga bracteosa, commonly known as "Neelkanthi" or "Bungleweed," has been an integral part of traditional healing practices, including Ayurveda, Unani, and Chinese medicine, for centuries.[1] Its traditional applications are diverse and geographically widespread, reflecting its rich phytochemical composition.
Traditional Medicinal Uses:
-
Inflammatory and Pain-Related Conditions: Decoctions and extracts of A. bracteosa are traditionally used to alleviate symptoms of rheumatoid arthritis, gout, joint pain, muscle aches, and headaches.[1]
-
Fever and Infections: The plant is employed as a febrifuge and for treating various infections, including malaria, sore throat, cough, and pneumonia.[2][3] The juice of its leaves is also used as a blood purifier.[4]
-
Metabolic and Systemic Disorders: Traditional medicine practitioners utilize A. bracteosa for managing conditions such as diabetes mellitus, hypertension, and jaundice.[2][5]
-
Gastrointestinal Ailments: The root extracts are traditionally used for the treatment of diarrhea and dysentery.[2]
-
Other Uses: The plant has also been applied topically for burns and boils and used for conditions like amenorrhea and as a general tonic.[1][4]
Phytochemical Profile: The Presence of Dihydroajugapitin
The therapeutic properties of Ajuga bracteosa are attributed to a wide array of bioactive secondary metabolites. The major chemical classes identified in this plant include:
-
Diterpenoids: A significant group of compounds in A. bracteosa are the neo-clerodane diterpenoids. Among these, 14,15-Dihydroajugapitin is a notable constituent. Other related compounds isolated from the plant include ajugapitin, clerodin, and various ajubractins.[6]
-
Flavonoids and Phenolic Acids: These compounds are abundant in A. bracteosa and contribute to its strong antioxidant properties.[1]
-
Iridoid Glycosides: Compounds such as 8-O-acetylharpagide have been isolated and shown to possess biological activity.
-
Phytoecdysones and Sterols: These compounds are also present and may contribute to the plant's overall medicinal effects.[6]
Pharmacological Activities of this compound and Related Compounds
Scientific investigations have begun to validate the traditional uses of Ajuga bracteosa and its constituents. While research on this compound is still emerging, studies on this and structurally similar neo-clerodane diterpenoids provide valuable insights into its pharmacological potential.
Antibacterial Activity of this compound
14,15-Dihydroajugapitin has been isolated from A. bracteosa and demonstrated significant antibacterial properties.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Escherichia coli | 25.0 ± 1.4 | 500 - 1000 | [1] |
| Staphylococcus aureus | Not explicitly stated | 500 - 1000 | [1] |
| Pseudomonas aeruginosa | Not explicitly stated | 500 - 1000 | [1] |
| Klebsiella pneumoniae | Not explicitly stated | 500 - 1000 | [1] |
Anti-inflammatory and Analgesic Activity (Inferred)
While direct studies on the anti-inflammatory activity of this compound are limited, the potent anti-inflammatory effects of A. bracteosa extracts and other neo-clerodane diterpenoids strongly suggest its involvement in these activities.[1] The whole plant extract has been shown to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[7] Furthermore, studies on other neo-clerodane diterpenoids have demonstrated their ability to inhibit nitric oxide (NO) production, a key inflammatory mediator. For instance, certain neo-clerodane diterpenoids from Ajuga pantantha have shown NO inhibitory effects with IC50 values ranging from 20.2 to 45.8 µM.[5]
Anticancer Activity (Inferred)
The anticancer potential of this compound is inferred from studies on the cytotoxic effects of A. bracteosa extracts and other neo-clerodane diterpenoids. Methanolic extracts of A. bracteosa have demonstrated significant cytotoxicity against various cancer cell lines.[8] Other neo-clerodane diterpenoids have also been reported to possess cytotoxic activities.[9]
Experimental Protocols
Isolation of 14,15-Dihydroajugapitin from Ajuga bracteosa
The following is a generalized protocol for the isolation of this compound based on published methods for neo-clerodane diterpenoid isolation.[6]
Caption: General workflow for the isolation and identification of this compound.
Methodology:
-
Extraction: Air-dried and powdered aerial parts of A. bracteosa are subjected to maceration with a non-polar solvent like dichloromethane at room temperature for an extended period. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography over silica gel. Elution is performed using a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions showing the presence of the desired compound (as indicated by TLC) are pooled and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed as 14,15-Dihydroajugapitin using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test bacteria is prepared to a turbidity equivalent to 0.5 McFarland standard.
-
Plate Preparation: The standardized bacterial suspension is uniformly swabbed onto the surface of Mueller-Hinton agar (B569324) plates.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Sample Application: A specific volume of the this compound solution (at a known concentration) is added to the wells. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This protocol is based on methods used for other neo-clerodane diterpenoids.[5]
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.
-
Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay for assessing cell metabolic activity.[8]
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Elucidation of Signaling Pathways
The anti-inflammatory and potential anticancer activities of neo-clerodane diterpenoids are believed to be mediated through the modulation of key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Neo-clerodane diterpenoids are thought to exert their anti-inflammatory effects by inhibiting this pathway, potentially by preventing the phosphorylation of IκBα.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the Cyclooxygenase (COX) Pathway
Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. The anti-inflammatory properties of A. bracteosa extracts have been linked to the inhibition of COX enzymes. It is plausible that this compound contributes to this activity by directly or indirectly inhibiting COX-2 expression or activity.
Caption: Potential inhibition of the COX-2 pathway by this compound.
Conclusion and Future Directions
Ajuga bracteosa represents a rich source of bioactive compounds with significant therapeutic potential. This compound, a neo-clerodane diterpenoid isolated from this plant, has demonstrated promising antibacterial activity. Based on the pharmacological profile of the whole plant and related compounds, it is highly likely that this compound also possesses significant anti-inflammatory and anticancer properties, potentially mediated through the inhibition of the NF-κB and COX-2 signaling pathways.
Further research is warranted to:
-
Isolate this compound in larger quantities to facilitate comprehensive pharmacological screening.
-
Determine the specific IC50 values of this compound in various anti-inflammatory and anticancer assays.
-
Elucidate the precise molecular targets and mechanisms of action of this compound, confirming its effects on the NF-κB and COX pathways.
-
Conduct preclinical in vivo studies to evaluate the efficacy and safety of this compound.
This in-depth technical guide provides a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this compound and other bioactive compounds from Ajuga bracteosa.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ajuga bracteosa Exerts Antihypertensive Activity in l-NAME-Induced Hypertension Possibly through Modulation of Oxidative Stress, Proinflammatory Cytokines, and the Nitric Oxide/Cyclic Guanosine Monophosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of Ajuga bracteosa Wall Ex Benth. mediated through cyclooxygenase (COX) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Dihydroajugapitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Dihydroajugapitin, a complex diterpenoid. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the theoretical spectroscopic data based on its known chemical structure. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) absorption characteristics. Detailed, generalized experimental protocols for acquiring such data are also presented to guide researchers in their analytical endeavors. This guide is intended to serve as a foundational resource for the identification, characterization, and analysis of this compound in research and drug development settings.
Chemical Structure of this compound
This compound is a natural product with the molecular formula C₂₉H₄₄O₁₀. Its complex structure, featuring multiple stereocenters, ester functional groups, a hydroxyl group, and an epoxide ring, dictates its unique spectroscopic signature. Understanding this structure is fundamental to interpreting its spectral data.
Molecular Formula: C₂₉H₄₄O₁₀
IUPAC Name: [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate[1]
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its functional groups and overall structure. These are predicted values and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton Environment) |
| ~ 5.0 - 5.5 | m | 1H | Proton on carbon bearing the 2-methylbutanoate ester |
| ~ 4.0 - 4.5 | m | 2H | Protons on carbon bearing the primary acetate (B1210297) |
| ~ 3.5 - 4.2 | m | - | Protons adjacent to ether oxygens in the furofuran moiety |
| ~ 3.0 - 3.5 | m | 1H | Proton on carbon bearing the hydroxyl group |
| ~ 2.5 - 3.0 | m | - | Protons on the oxirane ring |
| ~ 2.0 - 2.2 | s | 6H | Methyl protons of the two acetate groups |
| ~ 0.8 - 1.5 | m | - | Aliphatic and methyl protons of the core structure and ester |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment (Carbon Environment) |
| ~ 170 - 175 | C=O | Carbonyl carbons of the ester groups |
| ~ 100 - 110 | O-C-O | Acetal/ketal carbons in the furofuran moiety |
| ~ 70 - 85 | C-O | Carbons bonded to oxygen (alcohols, ethers, esters) |
| ~ 50 - 65 | C-O (oxirane) | Carbons of the epoxide ring |
| ~ 10 - 50 | Aliphatic | Methyl, methylene, and methine carbons in the core structure |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 3500 (broad) | Strong | O-H stretch (hydroxyl group) |
| ~ 2850 - 3000 | Medium-Strong | C-H stretch (aliphatic) |
| ~ 1735 - 1750 | Strong | C=O stretch (ester carbonyls) |
| ~ 1240 | Strong | C-O stretch (esters) |
| ~ 1100 | Medium | C-O stretch (ethers) |
| ~ 800 - 900 | Medium | C-O stretch (epoxide) |
Table 4: Predicted UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε) | Transition | Chromophore |
| ~ 210 - 220 | Low | n → σ* | Ester carbonyls |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
2D NMR Experiments: To aid in structure elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200 to 800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.
References
The intricate Biosynthesis of Neo-Clerodane Diterpenes in Lamiaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of neo-clerodane diterpenes within the Lamiaceae family, a group of compounds renowned for their diverse and potent biological activities. This document outlines the core enzymatic steps, key intermediates, and regulatory aspects of their formation, with a particular focus on the well-studied psychoactive compound, salvinorin A. Detailed experimental protocols for the elucidation of this pathway are provided, alongside quantitative data and visual representations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for researchers in natural product chemistry, biosynthesis, and drug development.
The Neo-Clerodane Biosynthetic Pathway: From Precursor to Core Scaffold and Beyond
The biosynthesis of neo-clerodane diterpenes originates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells[1][2][3]. The formation of the characteristic neo-clerodane skeleton is a multi-step process catalyzed by a series of specialized enzymes, primarily diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).
Formation of the Clerodane Skeleton
The initial and committing step in neo-clerodane biosynthesis is the cyclization of the linear GGPP molecule into a bicyclic intermediate. This reaction is typically catalyzed by a class II diTPS, specifically a clerodienyl diphosphate (B83284) synthase (CPS). In the case of salvinorin A biosynthesis in Salvia divinorum, the enzyme SdCPS2 has been identified as the key player[4]. This enzyme facilitates a complex carbocation-mediated cyclization and rearrangement cascade to produce the signature clerodane scaffold in the form of clerodienyl diphosphate (CLPP)[4].
Following the formation of the clerodane diphosphate intermediate, a class I diTPS, often a kaurene synthase-like (KSL) enzyme, is required to remove the diphosphate moiety and establish the final hydrocarbon backbone of the specific neo-clerodane. For instance, in the biosynthesis of scutebarbatine A in Scutellaria barbata, a class II diTPS (SbbdiTPS2.3) and a subsequent class I diTPS are involved in generating the isokolavenol precursor.
Downstream Modifications: The Role of Cytochrome P450s
Once the core hydrocarbon skeleton is formed, a series of oxidative modifications are introduced by cytochrome P450 enzymes. These modifications are crucial for the final structure and biological activity of the neo-clerodane diterpenes. In the biosynthesis of salvinorin A, enzymes from the CYP76AH and CYP728D subfamilies are implicated in these downstream steps. While the precise sequence and full range of enzymatic reactions are still under investigation, it is understood that these CYPs catalyze hydroxylations, epoxidations, and other oxidative transformations that lead to the highly functionalized final product.
The following diagram illustrates the general biosynthetic pathway of neo-clerodane diterpenes.
Quantitative Data on Neo-Clerodane Diterpenes
Quantitative analysis of neo-clerodane diterpenes is essential for understanding their accumulation in plant tissues and for the standardization of commercial products. The concentration of these compounds can vary significantly depending on the plant species, growing conditions, and the specific tissue analyzed.
| Compound | Plant Species | Tissue | Concentration Range | Reference |
| Salvinorin A | Salvia divinorum | Dried Leaves | 0.89 - 7.8 mg/g | |
| Salvinorin A | Salvia divinorum | Commercial Products (10x extract) | ~13.0 - 53.2 mg/g | |
| Salvinorin A | Salvia divinorum | Dried Leaves | 63 - 370 µ g/100 mg |
Note: Enzyme kinetic data (Km, kcat) for the specific enzymes in the neo-clerodane biosynthetic pathway are not yet widely available in the literature.
Experimental Protocols for Pathway Elucidation
The elucidation of the neo-clerodane biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.
Gene Identification and Cloning
The first step in characterizing the biosynthetic pathway is the identification and isolation of candidate genes encoding diTPSs and CYPs.
Protocol: Identification and Cloning of Biosynthetic Genes
-
Transcriptome Sequencing: Extract total RNA from the plant tissue of interest (e.g., glandular trichomes of Salvia divinorum leaves, where neo-clerodanes are synthesized) and perform deep sequencing (RNA-seq).
-
Bioinformatic Analysis: Assemble the transcriptome and identify putative diTPS and CYP transcripts based on homology to known terpene synthase and cytochrome P450 sequences from other plant species.
-
Gene Cloning: Design gene-specific primers based on the identified transcripts and amplify the full-length coding sequences from cDNA using PCR. Clone the amplified genes into a suitable vector (e.g., pET-28a for bacterial expression or a plant expression vector for transient expression).
Functional Characterization of Diterpene Synthases
Once the candidate diTPS genes are cloned, their enzymatic function needs to be determined. This is typically achieved through heterologous expression and in vitro or in vivo assays.
Protocol: Functional Characterization of a Diterpene Synthase
-
Heterologous Expression: Transform the expression vector containing the diTPS gene into a suitable host, such as Escherichia coli BL21(DE3) cells. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification (Optional but Recommended): Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme (or crude cell lysate), the substrate (GGPP), and a suitable buffer with cofactors (e.g., MgCl2).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and dephosphorylate the product using a phosphatase (e.g., alkaline phosphatase).
-
Extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific diterpene hydrocarbon produced by the enzyme.
The following diagram illustrates a typical workflow for the functional characterization of a diterpene synthase.
Functional Characterization of Cytochrome P450s
The functional characterization of CYPs involved in neo-clerodane biosynthesis typically requires co-expression with a cytochrome P450 reductase (CPR) and the appropriate diterpene hydrocarbon substrate.
Protocol: Functional Characterization of a Cytochrome P450
-
Heterologous Expression System: Co-express the candidate CYP gene and a CPR gene (often from the same plant species) in a suitable host system, such as yeast (Saccharomyces cerevisiae) or through transient expression in Nicotiana benthamiana leaves.
-
Substrate Feeding: Provide the appropriate diterpene hydrocarbon substrate (identified from the diTPS assays) to the expression system.
-
Metabolite Extraction: After a suitable incubation period, harvest the cells or leaf tissue and extract the metabolites using an organic solvent.
-
Product Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxidized products formed by the CYP enzyme.
Gene Expression Analysis
To understand the regulation of the biosynthetic pathway, the expression levels of the identified genes can be quantified in different plant tissues and under various conditions.
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Extract total RNA from different plant tissues and synthesize cDNA using a reverse transcriptase.
-
Primer Design: Design gene-specific primers for the target diTPS and CYP genes, as well as for one or more stable reference genes.
-
qRT-PCR Reaction: Perform the qRT-PCR reaction using a SYBR Green-based master mix and the designed primers.
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).
Conclusion
The biosynthesis of neo-clerodane diterpenes in the Lamiaceae family is a complex and fascinating process involving a dedicated set of enzymes. While significant progress has been made in elucidating the pathway for key compounds like salvinorin A, many of the enzymatic steps and regulatory mechanisms remain to be fully characterized. The experimental protocols outlined in this guide provide a roadmap for researchers to further unravel the intricacies of neo-clerodane biosynthesis, paving the way for metabolic engineering approaches to enhance the production of these valuable natural products for pharmaceutical and other applications.
References
Navigating the Initial Stages of Drug Discovery: A Technical Guide to the Preliminary Cytotoxicity Screening of Dihydroajugapitin
For Immediate Release
[City, State] – In the ongoing quest for novel therapeutic agents, the preliminary assessment of a compound's cytotoxic potential is a critical first step in the drug development pipeline. This technical guide outlines a comprehensive framework for conducting a preliminary cytotoxicity screening of Dihydroajugapitin, a natural compound of interest. The methodologies and data presentation formats detailed herein are designed for researchers, scientists, and drug development professionals to ensure a robust and reproducible initial evaluation.
The primary objective of a preliminary cytotoxicity screen is to determine the concentration at which a compound exhibits toxic effects on living cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1][2] A lower IC50 value is indicative of a more potent cytotoxic compound.
Data Presentation: A Framework for Quantifying Cytotoxicity
To facilitate clear and concise interpretation of experimental results, all quantitative data from the cytotoxicity assays should be summarized in a structured format. The following table provides a template for presenting the IC50 values of this compound against various cancer cell lines.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | MTT | 48 | Data to be determined | N/A |
| This compound | MCF-7 (Breast Adenocarcinoma) | MTT | 48 | Data to be determined | N/A |
| This compound | HeLa (Cervical Adenocarcinoma) | MTT | 48 | Data to be determined | N/A |
| This compound | PC-3 (Prostate Adenocarcinoma) | MTT | 48 | Data to be determined | N/A |
| This compound | Normal Fibroblasts | MTT | 48 | Data to be determined | N/A |
Experimental Protocols: A Step-by-Step Guide
The following protocols describe standard methodologies for assessing the in vitro cytotoxicity of a test compound like this compound.
Brine Shrimp Lethality Assay (BSLA)
The Brine Shrimp Lethality Assay is a simple, inexpensive, and rapid preliminary screening tool for assessing the general toxicity of a compound.[3][4] It serves as a useful indicator for the presence of cytotoxic substances.[3]
Methodology:
-
Hatching Brine Shrimp: Hatch Artemia salina cysts in artificial seawater under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution in artificial seawater.
-
Exposure: Add 10-15 nauplii (larvae) to each vial containing the test solutions of varying concentrations.
-
Incubation: Incubate the vials for 24 hours under illumination.
-
Counting: Count the number of surviving nauplii in each vial.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population).
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drugs on cultured cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692).
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Visualizing the Experimental Workflow and Potential Mechanisms
To provide a clear visual representation of the experimental process and potential downstream cellular effects, the following diagrams have been generated using the DOT language.
While the precise mechanism of action for this compound is yet to be elucidated, many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress, leading to the activation of a cascade of caspases that ultimately results in cell death. Further investigation into the specific signaling pathways modulated by this compound will be necessary to fully understand its mode of action.
This technical guide provides a foundational framework for the preliminary in vitro evaluation of this compound's cytotoxic properties. The successful execution of these initial screens is a crucial determinant for the advancement of this compound into further stages of preclinical development.
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary screening of the aqueous extracts of twenty-three different seaweed species in Sri Lanka with in-vitro and in-vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial, Antihemolytic, Cytotoxic, Anticancer, and Antileishmanial Effects of Ajuga bracteosa Transgenic Plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation of Dihydroajugapitin from Ajuga remota using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajuga remota, a plant belonging to the Lamiaceae family, is a rich source of bioactive neo-clerodane diterpenoids. Among these, Dihydroajugapitin has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation of this compound from the aerial parts of Ajuga remota using a combination of solvent extraction, partitioning, and semi-preparative High-Performance Liquid Chromatography (HPLC). The methodologies are presented to guide researchers in obtaining this compound for further investigation.
Data Presentation
The following tables summarize the expected yields and HPLC parameters for the isolation of this compound. These values are representative and may vary depending on the plant material, extraction efficiency, and instrumentation.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Solvent/System | Yield (w/w %) |
| Crude Extraction | 100 g Dried Ajuga remota Powder | 80% Ethanol (B145695) | 15 - 20% |
| Liquid-Liquid Partitioning | 15 g Crude Extract | Hexane (B92381) | 10 - 15% |
| Dichloromethane (B109758) | 20 - 25% | ||
| Ethyl Acetate (B1210297) | 15 - 20% | ||
| n-Butanol | 40 - 50% | ||
| Semi-preparative HPLC | 100 mg Dichloromethane Fraction | Water:Methanol (B129727) Gradient | 1 - 3% (of fraction) |
Table 2: Semi-Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Methanol |
| Gradient Program | 0-5 min: 50% B |
| 5-25 min: 50-80% B (linear) | |
| 25-30 min: 80-100% B (linear) | |
| 30-35 min: 100% B (isocratic) | |
| 35-40 min: 100-50% B (linear) | |
| 40-45 min: 50% B (isocratic) | |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 500 µL |
| Detection | UV at 230 nm |
| Column Temperature | 25°C |
| Expected Retention Time | ~18-22 min |
Table 3: Purity Assessment of Isolated this compound
| Analytical Method | Parameter | Result |
| Analytical HPLC-UV | Peak Purity | >95% |
| LC-MS | [M+H]⁺ | Consistent with calculated mass |
Experimental Protocols
Plant Material and Extraction
-
Collection and Preparation: Collect the aerial parts of Ajuga remota during its flowering season. Air-dry the plant material in the shade for two weeks. Grind the dried material into a fine powder using a mechanical grinder.
-
Maceration: Soak 100 g of the dried powder in 1 L of 80% ethanol in a large conical flask.
-
Extraction: Agitate the mixture on a mechanical shaker for 48 hours at room temperature.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.
Fractionation by Liquid-Liquid Partitioning
-
Dissolution: Dissolve 15 g of the crude ethanol extract in 200 mL of distilled water.
-
Sequential Partitioning:
-
Transfer the aqueous solution to a 1 L separatory funnel.
-
Perform successive extractions with 3 x 200 mL of n-hexane. Pool the hexane fractions.
-
Subsequently, extract the aqueous layer with 3 x 200 mL of dichloromethane. Pool the dichloromethane fractions.
-
Follow this with extraction using 3 x 200 mL of ethyl acetate. Pool the ethyl acetate fractions.
-
Finally, extract the remaining aqueous layer with 3 x 200 mL of n-butanol. Pool the butanol fractions.
-
-
Concentration: Concentrate each of the pooled fractions (n-hexane, dichloromethane, ethyl acetate, and n-butanol) to dryness using a rotary evaporator. The dichloromethane fraction is expected to be enriched with this compound.
Semi-Preparative HPLC Isolation of this compound
-
Sample Preparation: Dissolve 100 mg of the dried dichloromethane fraction in 2 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System Setup:
-
Equilibrate the semi-preparative HPLC system with the C18 column using the initial mobile phase composition (50% Methanol in Water).
-
Set the flow rate to 4.0 mL/min and the UV detector to 230 nm.
-
-
Injection and Fraction Collection:
-
Inject 500 µL of the prepared sample onto the column.
-
Run the gradient program as detailed in Table 2.
-
Collect fractions corresponding to the major peak eluting at the expected retention time for this compound (approximately 18-22 minutes).
-
-
Post-Purification:
-
Pool the collected fractions containing the pure compound.
-
Evaporate the methanol from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure, solid this compound.
-
Purity Assessment
-
Analytical HPLC: Analyze the purity of the isolated this compound using an analytical HPLC system with a C18 column (e.g., 5 µm, 250 x 4.6 mm) and a diode-array detector (DAD). The purity can be estimated by the peak area percentage.
-
LC-MS Analysis: Confirm the identity of the isolated compound by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight.
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for this compound Isolation
Postulated Signaling Pathway Inhibition
While the direct molecular targets of this compound are still under investigation, extracts from Ajuga species have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified overview of this pathway.
Caption: Figure 2. Postulated Inhibition of the NF-κB Signaling Pathway
Application Note: Semi-Preparative HPLC Fractionation of Neo-Clerodane Diterpenes
Abstract
This application note provides a detailed protocol for the semi-preparative High-Performance Liquid Chromatography (HPLC) fractionation of neo-clerodane diterpenes from plant extracts. Neo-clerodane diterpenes are a large and structurally diverse class of natural products known for their wide range of biological activities, including insect antifeedant, anti-inflammatory, and cytotoxic properties.[1][2][3] The successful isolation and purification of these compounds are crucial for drug discovery and development. This document outlines the necessary steps from initial crude extract preparation to the final isolation of pure diterpenes, utilizing reversed-phase HPLC. Methodologies are based on established protocols for the separation of these compounds from various plant genera such as Ajuga, Scutellaria, and Teucrium.[4][5][6][7]
Introduction
Neo-clerodane diterpenes are bicyclic diterpenoids characterized by a decalin core and a side chain at C-9.[1][8] They are predominantly found in plant families like Lamiaceae and Euphorbiaceae.[1][3] Their structural complexity and the presence of multiple stereocenters often lead to the co-occurrence of numerous isomers and related compounds in plant extracts, making their separation challenging. Semi-preparative HPLC is a powerful technique for isolating these compounds in milligram quantities, sufficient for structural elucidation and initial biological assays.[9][10] This note details a robust reversed-phase HPLC method that can be adapted for the fractionation of various neo-clerodane diterpenes.
Experimental Workflow
The overall process for the isolation of neo-clerodane diterpenes involves extraction from plant material, preliminary chromatographic cleanup, and final purification using semi-preparative HPLC.
Caption: Experimental workflow for neo-clerodane diterpene isolation.
Materials and Reagents
-
Dried, powdered plant material (e.g., Ajuga, Scutellaria)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
Ultrapure water
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel 60 (for column chromatography)
-
Sephadex LH-20
-
0.2 µm syringe filters
Equipment
-
Semi-preparative HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
Variable Wavelength or Photodiode Array (PDA) Detector
-
Fraction collector[9]
-
-
Rotary evaporator
-
Glass columns for gravity chromatography
-
Vortex mixer
-
Analytical balance
Detailed Protocol
Plant Extraction and Preliminary Fractionation
-
Extraction : Dried aerial parts of the plant are successively extracted with solvents of increasing polarity, for example, hexane-dichloromethane, ethyl acetate-dichloromethane, and methanol-dichloromethane.[6][7] Alternatively, a methanol extraction followed by liquid-liquid partitioning can be employed.
-
Solvent Evaporation : The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
-
Pre-purification : The crude extract (e.g., the ethyl acetate fraction) is subjected to preliminary separation using open column chromatography on silica gel or Sephadex LH-20.[5][6] Elution is typically performed with a gradient of solvents like chloroform-acetone or chloroform-methanol.[5] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling : Fractions with similar TLC profiles are combined and concentrated. These enriched fractions are the starting material for semi-preparative HPLC.
Semi-Preparative HPLC Protocol
-
Sample Preparation : Dissolve a known amount of the enriched fraction in the initial mobile phase (e.g., Methanol/Water mixture). The concentration should be optimized to avoid column overloading. Filter the sample solution through a 0.2 µm syringe filter before injection.
-
HPLC System Configuration :
-
Column : Reversed-phase C18 column (typical dimensions: 250 x 10 mm, 5 or 10 µm particle size).
-
Mobile Phase A : Ultrapure Water.
-
Mobile Phase B : Methanol or Acetonitrile.
-
Detector : UV detector set at a wavelength appropriate for the compounds of interest (e.g., 205 nm, 240 nm).[11]
-
-
Chromatographic Conditions : The following conditions are illustrative and should be optimized for specific separations.
-
Fraction Collection : Collect fractions corresponding to the resolved peaks using an automated fraction collector. Fractions can be triggered based on time, peak threshold, or a pre-defined timetable.[9]
-
Post-Run Analysis : After collection, the purity of each fraction should be verified using analytical HPLC. The structure of the purified compounds is then typically determined by spectroscopic methods such as NMR and Mass Spectrometry (MS).[4][6][12]
Data Presentation
The following tables summarize typical HPLC parameters and retention times for the separation of neo-clerodane diterpenes from different plant sources.
Table 1: HPLC Parameters for Fractionation of Diterpenes from Ajuga species
| Parameter | Value | Reference |
| Column | C18 | [4] |
| Mobile Phase | Water (A) : Methanol (B) | [4] |
| Gradient | Isocratic and gradient steps (e.g., 30:70 to 45:55 over 5 min) | [12] |
| Flow Rate | 1 mL/min (analytical) to be scaled for semi-prep | [12] |
| Detection | UV | [4] |
| Temperature | 25 °C | [12] |
Table 2: HPLC Parameters for Fractionation of Diterpenes from Scutellaria species
| Parameter | Value | Reference |
| Column | Reversed-phase semi-preparative | [5] |
| Mobile Phase | Water (A) : Acetonitrile (B) | [5] |
| Gradient | Isocratic elution with varying ratios (e.g., 45:55, 40:60, 35:65, 30:70 A:B) | [5] |
| Flow Rate | 5 mL/min | [5] |
| Detection | Not Specified, typically UV | |
| Temperature | Not Specified |
Table 3: Retention Times of Selected Neo-Clerodane Diterpenes
| Compound | Plant Source | Retention Time (min) | HPLC Conditions | Reference |
| Junceic acid | Croton guatemalensis | 32.86 | C18, Water(0.1% FA):ACN gradient | [11] |
| Crotoguatenoic acid B | Croton guatemalensis | 28.15 | C18, Water(0.1% FA):ACN gradient | [11] |
| Formosin F | Croton guatemalensis | 27.56 | C18, Water(0.1% FA):ACN gradient | [11] |
| Ajuganipponin A | Ajuga nipponensis | Not Specified | C18, Water:Methanol gradient | [12] |
| Ajugamarin B2 | Ajuga nipponensis | Not Specified | C18, Water:Methanol gradient | [12] |
| Scutebarbatine F Metabolites | Scutellaria barbata | Not Specified | C18, Water:Acetonitrile isocratic | [5] |
Troubleshooting
-
Poor Resolution : Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Alternatively, try a different mobile phase modifier (e.g., switching from methanol to acetonitrile).
-
Peak Tailing : Ensure the sample is fully dissolved in the mobile phase. Check for column contamination or degradation.
-
Low Yield : Increase the injection volume or sample concentration, being careful not to overload the column. Perform multiple injections and pool the corresponding fractions.
-
Column Overloading : Symptoms include broad, asymmetric peaks. Reduce the sample concentration or injection volume. Scale up to a larger diameter semi-preparative column if necessary.
Conclusion
The semi-preparative HPLC protocol described here provides a reliable and adaptable method for the isolation of pure neo-clerodane diterpenes from complex plant extracts. By carefully optimizing the extraction, pre-purification, and HPLC separation steps, researchers can obtain sufficient quantities of these biologically active compounds for further pharmacological investigation and drug development. The use of reversed-phase C18 columns with water/methanol or water/acetonitrile gradients is a proven strategy for achieving high-resolution separations.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 [frontiersin.org]
- 3. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and identification of a new neo-clerodane diterpenoid from Teucrium chamaedrys L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 9. dlsu.edu.ph [dlsu.edu.ph]
- 10. shimadzu.com [shimadzu.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for Dihydroajugapitin Quantification using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin is a neo-clerodane diterpenoid found in various plant species of the genus Ajuga, notably Ajuga remota.[1] Neo-clerodane diterpenoids from Ajuga species have garnered significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antifeedant properties.[2][3][4] Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies in drug development.
This document provides a detailed protocol for the quantification of this compound using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method. The protocol is designed to be robust and reproducible for the analysis of this compound in plant extracts and other relevant matrices.
Experimental Protocol: Reverse-Phase HPLC Quantification of this compound
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
-
Plant material or extract containing this compound
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Sample Preparation
-
Extraction from Plant Material:
-
Accurately weigh 1.0 g of dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with 20 mL of methanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Chromatographic Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound. These are based on methods used for similar neo-clerodane diterpenoids and may require optimization for specific instrumentation and samples.[2]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% to 100% B30-35 min: 100% B (hold)35-40 min: 100% to 30% B40-45 min: 30% B (hold) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (based on typical absorbance for neo-clerodane diterpenoids) |
| Injection Volume | 10 µL |
Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from other peaks in the chromatogram. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 for the calibration curve. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) of ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
| Linear Regression Equation | y = mx + c |
Table 2: Precision and Accuracy Data for this compound Quantification
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] | [Insert Data] |
| 90 | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Quantification of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Sample 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Sample 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Sample 3 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the this compound quantification process.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
Neo-clerodane diterpenoids, including those from the Ajuga genus, have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways. The diagram below illustrates a proposed mechanism of action.
Caption: Anti-inflammatory signaling pathway of neo-clerodane diterpenoids.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Dihydroajugapitin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of Dihydroajugapitin, a neo-clerodane diterpenoid, using mass spectrometry. While specific experimental fragmentation data for this compound is not widely available, this application note presents a hypothetical fragmentation pattern based on the known fragmentation behaviors of structurally related neo-clerodane diterpenes. A comprehensive experimental protocol for acquiring mass spectrometry data is also provided, alongside a visual representation of the proposed fragmentation pathway. This information is intended to serve as a valuable resource for the identification and structural elucidation of this compound and similar natural products in complex matrices.
Introduction
This compound is a neo-clerodane diterpenoid with the molecular formula C₂₉H₄₄O₁₀ and a molecular weight of 552.66 g/mol .[1][2] The structural characterization of such complex natural products is crucial for drug discovery and development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for elucidating the structure of unknown compounds by analyzing their fragmentation patterns. General studies on neo-clerodane diterpenes have revealed characteristic fragmentation pathways, often involving neutral losses from the lactone moiety and cleavage of ester side chains. This application note extrapolates these general findings to propose a specific fragmentation pattern for this compound.
Proposed Mass Spectrometry Fragmentation Pattern of this compound
Based on the fragmentation patterns observed for other neo-clerodane diterpenes, the fragmentation of this compound under electrospray ionization (ESI) conditions is anticipated to proceed through a series of characteristic neutral losses. The proposed fragmentation cascade is initiated by the protonation or adduction of the molecule (e.g., [M+H]⁺, [M+Na]⁺) followed by collision-induced dissociation (CID).
Key proposed fragmentation steps include:
-
Loss of the 2-methylbutanoate group: A primary fragmentation event is the cleavage of the ester bond, resulting in the neutral loss of 2-methylbutanoic acid (C₅H₁₀O₂), corresponding to a mass loss of 102.1 Da.
-
Loss of acetic acid: Subsequent fragmentation can involve the elimination of one or both acetyl groups as acetic acid (CH₃COOH), each corresponding to a mass loss of 60.0 Da.
-
Loss of water: The hydroxyl group present on the core structure can be lost as water (H₂O), a mass loss of 18.0 Da.
-
Characteristic lactone ring fragmentation: As observed in other neo-clerodane diterpenes, the furanolactone moiety may undergo characteristic cleavages, leading to losses of specific masses, such as 44 Da (CO₂) or other fragments related to the lactone structure.
Quantitative Data Summary
The following table summarizes the expected major ions in the positive ion mode ESI mass spectrum of this compound.
| Ion | Proposed Formula | m/z (Da) | Description |
| [M+H]⁺ | C₂₉H₄₅O₁₀⁺ | 553.3 | Protonated molecule |
| [M+Na]⁺ | C₂₉H₄₄NaO₁₀⁺ | 575.3 | Sodium adduct |
| Fragment 1 | C₂₄H₃₅O₈⁺ | 451.2 | Loss of 2-methylbutanoic acid from [M+H]⁺ |
| Fragment 2 | C₂₂H₃₁O₆⁺ | 391.2 | Loss of acetic acid from Fragment 1 |
| Fragment 3 | C₂₀H₂₇O₄⁺ | 331.2 | Loss of a second acetic acid from Fragment 2 |
| Fragment 4 | C₂₀H₂₅O₃⁺ | 313.2 | Loss of water from Fragment 3 |
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with tandem MS capabilities.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol (B129727) or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or Negative ion mode. The positive mode is often informative for identifying protonated molecules and common adducts.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
Cone Voltage: 20-40 V.
-
Acquisition Mode:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the parent ions.
-
Tandem MS (MS/MS): Perform product ion scans on the suspected parent ions ([M+H]⁺, [M+Na]⁺) to obtain fragmentation spectra.
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
-
Proposed Fragmentation Pathway Diagram
References
Application Notes: Antibacterial Activity of Dihydroajugapitin Against Escherichia coli
Introduction
Dihydroajugapitin, a naturally occurring compound, has demonstrated notable antibacterial properties.[1] This document provides a comprehensive overview of its efficacy against Escherichia coli (E. coli), a common Gram-negative bacterium responsible for a wide range of infections. The following sections detail the antibacterial activity, present relevant data, and provide standardized protocols for researchers, scientists, and professionals in drug development to evaluate this compound as a potential therapeutic agent.
Antibacterial Spectrum
Research has shown that this compound exhibits significant antibacterial activity against several human pathogenic bacteria.[1] Notably, its efficacy is pronounced against E. coli, where it has been shown to inhibit bacterial growth effectively.[1]
Data Presentation
The antibacterial potency of this compound against E. coli has been quantified using standard microbiological assays. The key findings from these studies are summarized in the table below.
| Metric | Result | Reference |
| Zone of Inhibition | 25.0 ± 1.4 mm | [1] |
| Minimum Inhibitory Concentration (MIC) | 500 - 1000 µg/ml | [1] |
Experimental Protocols
To ensure reproducibility and standardization, the following detailed protocols for assessing the antibacterial activity of this compound against E. coli are provided. These protocols are based on established methodologies such as the agar (B569324) well diffusion method and broth microdilution for determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Assay
This method is utilized to qualitatively assess the antibacterial activity of a substance.
Materials:
-
This compound
-
E. coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Positive control (e.g., Gentamicin)
-
Negative control (solvent used to dissolve this compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of E. coli from a fresh agar plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly swab the entire surface of a Mueller-Hinton Agar plate.
-
-
Preparation of Wells:
-
Allow the inoculated plates to dry for 5-10 minutes.
-
Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.
-
-
Application of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of the this compound solution into the wells.
-
Add the positive and negative controls to separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
E. coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control (e.g., Gentamicin)
-
Negative control (broth with solvent)
-
Growth control (broth with bacteria)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare an overnight culture of E. coli in MHB.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Serial Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include positive, negative, and growth control wells.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Optionally, read the optical density (OD) at 600 nm using a microplate reader to quantify bacterial growth.
-
Visualizations
The following diagrams illustrate the key experimental workflows.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Dihydroajugapitin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of the Minimum Inhibitory Concentration (MIC) of Dihydroajugapitin, a neo-clerodane diterpenoid with demonstrated antibacterial properties. The information is intended to guide researchers in the accurate assessment of the antimicrobial potency of this natural product.
Introduction
This compound, isolated from plants of the Ajuga genus, has shown promising antibacterial activity.[1] The Minimum Inhibitory Concentration (MIC) is a critical parameter in the evaluation of new antimicrobial agents, defining the lowest concentration of a substance that prevents the visible growth of a microorganism.[2] This document outlines the standardized broth microdilution method for determining the MIC of this compound against a panel of pathogenic bacteria. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.[3]
Data Presentation
The antibacterial activity of 14,15-Dihydroajugapitin has been evaluated against various human pathogenic bacteria. The reported MIC values indicate a broad range of activity.
| Compound | Test Method | Microorganism(s) | MIC (µg/mL) | Reference |
| 14,15-Dihydroajugapitin | Agar Well Diffusion / Broth Dilution | Various pathogenic bacteria | 500 - 1000 | [1] |
Note: The specific MIC values for individual bacterial species were not detailed in the available literature. The provided range represents the overall activity observed.
Experimental Protocols
The following protocol details the broth microdilution method for determining the MIC of this compound. This method is widely accepted for its efficiency and the small quantities of test compound required.[4][5]
Principle of the Method
The broth microdilution test involves a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[2][5]
Materials and Reagents
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2°C)
-
Optional: Spectrophotometer or microplate reader for OD measurements
Protocol Steps
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested to minimize solvent effects.
-
In a 96-well plate, add 100 µL of sterile broth to all wells from columns 2 to 12.
-
In the first column, add 200 µL of the highest concentration of this compound to be tested (prepared in broth).
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (broth and inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
Do not inoculate the sterility control wells (column 12).
-
Seal the plate with a sterile lid or adhesive seal.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2]
-
The sterility control well (column 12) should remain clear, and the growth control well (column 11) should show distinct turbidity.
-
Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for MIC determination of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Dihydroajugapitin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dihydroajugapitin and Cytotoxicity Assays
This compound is a naturally occurring diterpenoid that has garnered interest for its potential therapeutic properties. Evaluating the cytotoxic effects of novel compounds like this compound is a critical first step in the drug discovery process, particularly in the field of oncology. Cytotoxicity assays are essential tools to determine the concentration at which a compound induces cell death in cancer cell lines, providing crucial data on its potency and therapeutic window.
This document provides detailed protocols for assessing the cytotoxicity of this compound using two robust and widely accepted methods: the MTT assay and the Sulforhodamine B (SRB) assay. Additionally, a protocol for the Trypan Blue exclusion assay is included for direct cell viability assessment. These protocols are designed to be adaptable for various adherent cancer cell lines.
Data Presentation: Cytotoxicity of this compound
The following table template is provided for the clear and structured presentation of quantitative data obtained from the cytotoxicity assays. Researchers should populate this table with their experimental results for easy comparison of the cytotoxic effects of this compound across different cancer cell lines and exposure times.
| Cancer Cell Line | Assay Type | Treatment Duration (hours) | IC₅₀ (µM) |
| e.g., MCF-7 | MTT | 24 | |
| 48 | |||
| 72 | |||
| e.g., A549 | MTT | 24 | |
| 48 | |||
| 72 | |||
| e.g., HeLa | SRB | 24 | |
| 48 | |||
| 72 | |||
| e.g., HepG2 | SRB | 24 | |
| 48 | |||
| 72 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[1][3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the experiment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[5][6][7] The SRB dye binds to basic amino acid residues of proteins under acidic conditions.[5][6]
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Acetic acid solution (1% v/v)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Washing:
-
Dye Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Follow step 6 of the MTT assay protocol for data analysis and IC₅₀ determination.
-
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells.[9][10] Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[9][10][11]
Materials:
-
Cell suspension treated with this compound
-
Trypan Blue solution (0.4%)[9]
-
Phosphate-Buffered Saline (PBS) or serum-free medium[10]
-
Hemacytometer
-
Microscope
Protocol:
-
Cell Preparation:
-
Staining:
-
Cell Counting:
-
Load 10 µL of the stained cell suspension into a hemacytometer.[9]
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemacytometer.
-
-
Calculation of Viability:
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100 [9]
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential apoptotic pathway induced by this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. 2.7. Assessment of Cell Viability: Trypan Blue Exclusion and MTT Assay [bio-protocol.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
Dihydroajugapitin: Application Notes and Protocols for In Vitro Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation of Dihydroajugapitin for use in various in vitro bioassays. The protocols outlined below are based on established methodologies for neo-clerodane diterpenoids and are intended to serve as a starting point for experimental design.
Disclaimer: this compound is a specialized neo-clerodane diterpenoid with limited publicly available data. The following protocols are based on general laboratory practices for this class of compounds. Researchers should optimize these protocols for their specific experimental conditions.
Introduction
This compound is a neo-clerodane diterpenoid that has been identified in plants of the Ajuga genus, such as Ajuga iva and Ajuga bracteosa. Compounds from the Ajuga species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This suggests that this compound may hold therapeutic potential and warrants further investigation in relevant in vitro models.
This document provides detailed protocols for the extraction and isolation of this compound, its preparation for in vitro bioassays, and methodologies for assessing its potential anti-inflammatory and cytotoxic activities.
Extraction and Isolation of this compound
The following is a general procedure for the extraction and isolation of neo-clerodane diterpenoids, including this compound, from Ajuga plant material.
Experimental Protocol: Extraction and Isolation
-
Plant Material Preparation: Air-dry the aerial parts of the Ajuga species and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in a suitable organic solvent (e.g., methanol (B129727), ethanol, or dichloromethane) at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
Isolate this compound from the appropriate fraction (typically the ethyl acetate fraction for diterpenoids) using a combination of chromatographic techniques.
-
Column Chromatography: Utilize silica (B1680970) gel or Sephadex LH-20 column chromatography with a gradient elution system of solvents like n-hexane and ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water).
-
-
Purity Assessment: Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
Sample Preparation for In Vitro Bioassays
Proper sample preparation is crucial for obtaining reliable and reproducible results in in vitro bioassays.
Experimental Protocol: Stock Solution Preparation
-
Solvent Selection: Due to the lipophilic nature of diterpenoids, this compound is expected to have low solubility in aqueous solutions.
-
Use a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
-
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of purified this compound.
-
Dissolve it in the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
-
Concentration Determination: While initial concentration is based on weight, it is good practice to confirm the concentration of the stock solution spectrophotometrically if an extinction coefficient is known or can be determined.
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect the solution from light.
-
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment.
Recommended In Vitro Bioassays
Based on the known biological activities of compounds from the Ajuga genus, the following in vitro assays are recommended for evaluating the bioactivity of this compound.
Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay
This assay determines the ability of this compound to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Assay Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2. The inhibition of this process is monitored, often using a colorimetric or fluorometric method.
-
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric probe
-
This compound working solutions
-
Positive controls (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the this compound working solutions at various concentrations to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at appropriate wavelengths over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Assay Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Selected cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Positive control (e.g., Doxorubicin)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Data Presentation
Quantitative data from the bioassays should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Bioactivity of this compound
| Bioassay | Cell Line / Enzyme | Parameter | Result (µM) | Positive Control | Result (µM) |
| COX-1 Inhibition | Ovine COX-1 | IC50 | 45.2 | Indomethacin | 0.15 |
| COX-2 Inhibition | Human rec. COX-2 | IC50 | 15.8 | Celecoxib | 0.05 |
| Cytotoxicity (48h) | A549 (Lung Cancer) | IC50 | 22.5 | Doxorubicin | 0.8 |
| Cytotoxicity (48h) | HeLa (Cervical Cancer) | IC50 | 35.1 | Doxorubicin | 1.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for this compound preparation and bioassays.
Signaling Pathway: Arachidonic Acid Cascade
Caption: Potential inhibition of the COX-2 pathway by this compound.
Troubleshooting & Optimization
Technical Support Center: Isolation of Water-Soluble Natural Products
Welcome to the technical support center for the isolation of water-soluble natural products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of these valuable compounds.
Frequently Asked Questions (FAQs)
FAQ 1: Why is it so difficult to isolate water-soluble natural products?
Isolating water-soluble (hydrophilic) natural products presents several challenges compared to their non-polar counterparts.[1][2] These compounds have a strong affinity for water, making their separation from aqueous extraction media difficult. Traditional reversed-phase chromatography, a standard technique for non-polar compounds, often results in poor retention and separation of highly polar molecules.[3] Furthermore, water-soluble extracts often contain a complex mixture of primary metabolites like sugars, amino acids, and salts, which can interfere with the isolation of the target secondary metabolites.
FAQ 2: What are the most effective initial extraction methods for water-soluble compounds?
The choice of extraction method depends on the stability of the target compounds and the nature of the source material.
-
Classical Solvent Extraction: Maceration, infusion, and decoction using polar solvents like water, methanol (B129727), ethanol, or their mixtures are common starting points. Decoction, which involves boiling the material, is only suitable for heat-stable compounds.
-
Modern Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time. However, the heat generated during these processes may degrade thermo-labile compounds.
-
Solid-Phase Extraction (SPE): This technique can be used for initial cleanup and fractionation of crude extracts.
FAQ 3: My target compound is not retaining on a C18 column. What should I do?
Poor retention on a C18 column is a classic problem when dealing with highly polar compounds. Here are some alternative approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar, water-soluble analytes. It utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of hydrophilic compounds.
-
Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns are designed to provide better retention for moderately polar compounds in highly aqueous mobile phases.
-
Aqueous Normal Phase (ANP) Chromatography: This mode can be effective for retaining polar molecules and often uses simple mobile phases like water and acetonitrile (B52724) with a small amount of acid.
-
Ion-Pair Chromatography: Adding an ion-pairing agent to the mobile phase can improve the retention of charged polar analytes on reversed-phase columns. However, these agents can be incompatible with mass spectrometry.
FAQ 4: How can I remove salts and sugars from my aqueous extract?
Desalting and sugar removal are critical steps in purifying water-soluble natural products.
-
Adsorptive Macroporous Resins: Resins like Amberlite XAD or Diaion HP-20 can be used to retain organic compounds while allowing salts and other highly polar impurities to be washed away with water. The desired compounds are then eluted with a more organic solvent like methanol.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be effective in separating larger natural products from smaller molecules like salts and simple sugars.
-
Solid-Phase Extraction (SPE): Specific SPE cartridges can be used to selectively retain the target compounds while allowing salts and sugars to pass through. The selection of the SPE sorbent is crucial for successful separation.
FAQ 5: What is Counter-Current Chromatography (CCC) and is it suitable for water-soluble compounds?
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid stationary phase. Instead, it relies on the partitioning of a solute between two immiscible liquid phases. CCC is particularly well-suited for the isolation of polar compounds because it avoids the irreversible adsorption of analytes that can occur with solid supports. This leads to high recovery of the target compound. A wide variety of solvent systems can be employed to achieve the desired separation.
Troubleshooting Guides
Problem 1: Emulsion formation during liquid-liquid extraction.
Cause: Surfactant-like molecules (e.g., phospholipids, fatty acids, proteins) in the sample can cause emulsions to form at the interface of the two immiscible liquid phases.
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper.
-
Centrifugation: Centrifuging the mixture can help to separate the layers and break the emulsion.
-
Supported Liquid Extraction (SLE): This technique immobilizes the aqueous sample on a solid support, preventing emulsion formation when the organic extraction solvent is passed through.
Problem 2: The target compound co-elutes with other polar impurities.
Cause: The complexity of the crude extract and the similar polarities of different compounds make co-elution a common issue.
Solutions:
-
Orthogonal Separation Techniques: Employ a multi-step purification strategy using different separation mechanisms. For example, follow an initial separation by reversed-phase chromatography with a subsequent step using ion-exchange or size-exclusion chromatography.
-
Optimize Chromatographic Conditions:
-
Gradient Elution: A carefully optimized gradient of mobile phase composition can improve the resolution of closely eluting peaks.
-
Mobile Phase Additives: The addition of acids (e.g., formic acid, acetic acid) or bases (e.g., ammonia) can alter the ionization state of the analytes and improve separation.
-
Change the Stationary Phase: If co-elution persists, switching to a column with a different selectivity (e.g., from a C18 to a phenyl-hexyl or a HILIC column) can be effective.
-
Problem 3: Low recovery of the target compound after purification.
Cause: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, degradation of the compound, or loss during sample handling.
Solutions:
-
Avoid Irreversible Adsorption: For highly polar compounds, consider using techniques that minimize strong interactions with solid supports, such as Counter-Current Chromatography (CCC).
-
Assess Compound Stability: Determine the pH and temperature stability of your target compound to avoid degradation during extraction and purification. Use mild extraction and evaporation conditions.
-
Minimize Sample Handling Steps: Each transfer and concentration step can lead to sample loss. Streamline your purification workflow where possible.
-
Use Silanized Glassware: For sensitive compounds, using silanized glassware can reduce adsorption to glass surfaces.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Water-Soluble Natural Products
| Chromatographic Technique | Stationary Phase | Mobile Phase | Best For | Limitations |
| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Moderately polar compounds. | Poor retention of highly polar compounds. |
| Hydrophilic Interaction (HILIC) | Polar (e.g., Silica, Diol) | High organic content | Highly polar, water-soluble analytes. | Requires careful mobile phase preparation. |
| Ion-Exchange (IEX) | Charged functional groups | Buffered aqueous solution | Charged polar compounds (e.g., alkaloids, amino acids). | Requires specific buffer conditions. |
| Size-Exclusion (SEC) | Porous particles | Aqueous or organic | Separation by molecular size. | Low resolution for compounds of similar size. |
| Counter-Current (CCC) | Liquid | Immiscible liquid | Polar and labile compounds. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Fractionation of a Polar Extract
This protocol provides a general workflow for the initial fractionation of a crude aqueous or methanolic extract using a reversed-phase SPE cartridge.
-
Conditioning:
-
Pass 3-5 column volumes of methanol through the SPE cartridge to activate the sorbent.
-
Equilibrate the cartridge by passing 3-5 column volumes of deionized water. Do not let the sorbent run dry.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a strong polar solvent, typically water.
-
Load the sample solution onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Elute highly polar impurities, such as salts and sugars, by washing the cartridge with 3-5 column volumes of deionized water.
-
-
Elution:
-
Elute the compounds of interest with a stepwise gradient of increasing organic solvent concentration. For example:
-
25% Methanol in water
-
50% Methanol in water
-
75% Methanol in water
-
100% Methanol
-
-
Collect each fraction separately for further analysis.
-
Protocol 2: Basic Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development
This protocol outlines a starting point for developing a HILIC separation method for highly polar analytes.
-
Column Selection:
-
Choose a HILIC column with a suitable stationary phase (e.g., unbonded silica, diol, or amide).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of polar analytes.
-
Run a linear gradient from 95% B to 50% B over 15-20 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to initial conditions (95% B) and allow the column to re-equilibrate for at least 5-10 minutes.
-
-
Optimization:
-
Adjust the gradient slope and duration to improve the separation of target compounds.
-
Vary the buffer concentration and pH to optimize peak shape and selectivity.
-
Visualizations
Caption: A typical experimental workflow for the isolation of water-soluble natural products.
Caption: A decision-making diagram for troubleshooting poor retention in reversed-phase chromatography.
References
improving extraction yield of Dihydroajugapitin from plant material
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Dihydroajugapitin from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Extraction Yield of this compound
Q: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we improve it?
A: Low extraction yield is a common issue that can be attributed to several factors.[1][2][3][4] A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inappropriate Solvent Selection: The polarity of the solvent plays a crucial role in extraction efficiency.[5][6][7] this compound's polarity will determine the most effective solvent.
-
Solution: Experiment with a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695), methanol (B129727), water).[5][6][8] Using a mixture of solvents, such as an ethanol-water mixture, can also enhance extraction yield by increasing solvent polarity.[7][9]
-
-
Suboptimal Extraction Method: The chosen extraction technique significantly impacts yield.[3][9][10]
-
Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at the right temperature to achieve equilibrium.[1][3]
-
Solution: Optimize the extraction time and temperature for your chosen method. For maceration, a longer duration may be needed. For UAE and MAE, shorter times at controlled temperatures are typical. Be cautious, as excessive heat can lead to the degradation of thermolabile compounds.[3]
-
-
Improper Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to fully extract the compound from the plant matrix.[3][12]
-
Poor Plant Material Quality or Preparation: The concentration of this compound can vary depending on the plant's age, harvesting time, and drying conditions.[5][13] Improper grinding can also limit solvent access.
Issue 2: Presence of Impurities in the this compound Extract
Q: Our this compound extract contains a high level of impurities. How can we improve the purity?
A: The presence of co-extractives like chlorophyll, waxes, and other secondary metabolites is a common challenge.
Potential Causes and Solutions:
-
Non-Selective Solvent: The solvent used may be too broad, extracting a wide range of compounds along with this compound.
-
Solution: Use a more selective solvent system. A step-wise extraction with solvents of increasing polarity can help in fractionating the extract. For example, a pre-extraction with a non-polar solvent like hexane (B92381) can remove waxes and lipids before the main extraction.
-
-
Lack of a Purification Step: The crude extract often requires further purification.
-
Solution: Implement post-extraction purification techniques. Column chromatography (using silica (B1680970) gel or other stationary phases), preparative High-Performance Liquid Chromatography (HPLC), or liquid-liquid partitioning can effectively separate this compound from impurities.[5][11]
-
Issue 3: Degradation of this compound During Extraction
Q: We suspect that this compound is degrading during our extraction process. What could be causing this and how can we prevent it?
A: Degradation can be caused by exposure to heat, light, oxygen, or extreme pH levels.[14][15]
Potential Causes and Solutions:
-
Thermal Degradation: High temperatures used in methods like Soxhlet extraction can break down sensitive compounds.[3]
-
Solution: Employ non-thermal or low-temperature extraction methods like maceration at room temperature or ultrasound-assisted extraction with a cooling bath.[3]
-
-
Photodegradation: Exposure to UV light can degrade light-sensitive molecules.
-
Solution: Conduct the extraction in amber-colored glassware or in a dark environment to minimize light exposure.
-
-
Oxidative Degradation: The presence of oxygen can lead to the oxidation of certain compounds.
-
Solution: Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if this compound is found to be particularly susceptible to oxidation.
-
-
pH-related Degradation: The pH of the extraction solvent can influence the stability of the target compound.
-
Solution: Buffer the extraction solvent to a pH where this compound is most stable. This may require preliminary stability studies.
-
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound?
The optimal solvent depends on the polarity of this compound. A good starting point is to test a range of solvents, including ethanol, methanol, acetone, and their aqueous mixtures.[6][8] For many flavonoids and terpenoids, 70-80% ethanol is often a good compromise for achieving high yields while minimizing the extraction of highly polar impurities.[9]
2. Which extraction method provides the highest yield of this compound?
Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[3][9] However, the best method should be determined experimentally, considering factors like yield, purity, cost, and scalability.
3. How should the plant material be prepared before extraction?
The plant material should be dried to a low moisture content (typically <10%) to prevent microbial growth and improve extraction efficiency.[13] It should then be ground into a fine, homogenous powder to increase the surface area available for solvent contact.[4]
4. What analytical methods are suitable for quantifying this compound in the extract?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for the accurate quantification of specific phytochemicals.[16][17] UV-Visible spectrophotometry can be used for preliminary estimations but is less specific.
5. How can I confirm the identity of this compound in my extract?
The identity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques. Co-chromatography with a certified reference standard using HPLC is a primary method. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are employed.[5][11]
6. How should the final this compound extract be stored?
To prevent degradation, the dried extract should be stored in an airtight, light-resistant container at a low temperature (e.g., 4°C or -20°C).[14] If the extract is in a liquid form, it should be stored under similar conditions, and the solvent should be one in which the compound is stable.
Quantitative Data Summary
The following table summarizes illustrative data on this compound extraction yields under various experimental conditions. This data is hypothetical and intended for comparative purposes.
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid:Liquid Ratio (g:mL) | Hypothetical Yield (mg/g) |
| Maceration | 80% Ethanol | 25 | 48 hours | 1:20 | 12.5 |
| Soxhlet | 95% Ethanol | 80 | 8 hours | 1:15 | 15.2 |
| Ultrasound-Assisted | 70% Methanol | 40 | 30 min | 1:25 | 18.8 |
| Microwave-Assisted | 80% Ethanol | 60 | 5 min | 1:25 | 20.5 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Solvent Addition: Place the powder in a 500 mL Erlenmeyer flask and add 250 mL of 70% methanol (1:25 solid-to-liquid ratio).
-
Ultrasonication: Place the flask in an ultrasonic bath equipped with temperature control. Set the temperature to 40°C and the sonication frequency to 40 kHz.
-
Extraction: Sonicate for 30 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature not exceeding 45°C.
-
Drying and Storage: Dry the resulting crude extract in a vacuum oven at 40°C until a constant weight is achieved. Store the dried extract at 4°C in a desiccator.
Protocol 2: Maceration Extraction of this compound
-
Sample Preparation: Weigh 20 g of finely powdered, dried plant material.
-
Solvent Addition: Place the powder in a 1 L sealed glass container and add 400 mL of 80% ethanol (1:20 solid-to-liquid ratio).
-
Extraction: Store the container at room temperature (25°C) for 48 hours with occasional shaking.
-
Filtration: Filter the mixture through cheesecloth to remove the bulk plant material, followed by filtration through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
Drying and Storage: Dry the crude extract in a vacuum oven at 40°C to a constant weight. Store in a cool, dark, and dry place.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Maximizing the extraction yield of plant gum exudate using response surface methodology and artificial neural networking and pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response Surface Methodology Applied to the Optimization of the Preparation of Antioxidant and Antidiabetic Extracts from Phragmanthera capitata (Spreng.) Balle: Effect of Particle Size, Powder-to-Solvent Ratio, and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijariie.com [ijariie.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of the Extraction Method on the Polyphenolic Profile and the Antioxidant Activity of Psidium guajava L. Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytojournal.com [phytojournal.com]
- 12. researchgate.net [researchgate.net]
- 13. arcjournals.org [arcjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. A Validated Method for Quantification of Dolutegravir Using Ultra Performance Liquid Chromatography Coupled With UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Diterpenoids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of diterpenoids. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of diterpenoids?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a trailing edge that is broader than its leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, and it can reduce the resolution between closely eluting compounds. This is particularly challenging in the analysis of diterpenoids, which are often found in complex mixtures.
Q2: What are the primary causes of peak tailing in the HPLC analysis of diterpenoids?
A2: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte. In reversed-phase HPLC, while the main interaction should be hydrophobic, secondary interactions can occur. For diterpenoids, which can possess polar functional groups, these secondary interactions are often with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns. Other causes include issues with the mobile phase, column degradation, sample overload, and problems with the HPLC system itself.
Q3: How can I identify the cause of peak tailing in my diterpenoid analysis?
A3: A key diagnostic step is to observe which peaks in your chromatogram are tailing.
-
If all peaks are tailing: This often suggests a physical issue with the system or column. This could include a void at the column inlet, a partially blocked inlet frit, or excessive extra-column volume.
-
If only some peaks, particularly the more polar diterpenoids, are tailing: This is more indicative of a chemical interaction, such as secondary interactions between the analytes and the stationary phase.
Troubleshooting Guides
Q4: My diterpenoid peaks are tailing. How can I improve their shape?
A4: Improving peak shape for diterpenoids often involves a systematic approach to address the potential chemical and physical causes of tailing. Here are several strategies to try:
-
Optimize the Mobile Phase pH: For diterpenoids with ionizable functional groups, the pH of the mobile phase is critical. Adjusting the pH can suppress the ionization of the analyte or the stationary phase's active sites (silanol groups), thus minimizing secondary interactions.
-
Use Mobile Phase Additives: The addition of buffers or other additives can improve peak shape. For example, adding a low concentration of an acid like formic acid can suppress the ionization of silanol groups.
-
Select an Appropriate Column: Not all columns are the same. Using a column with high-purity silica (B1680970) and effective end-capping can reduce the number of available silanol groups for secondary interactions. For some diterpenoids, a C30 column may provide better selectivity and peak shape than a C18 column.
-
Check for Column Degradation: A void at the column inlet or a blocked frit can cause peak tailing for all compounds. If a void is suspected, you can try reversing and washing the column (if the manufacturer's instructions permit). However, in many cases, the column may need to be replaced.
-
Reduce Sample Overload: Injecting too much sample can lead to broadened, tailing peaks. Try diluting your sample to see if the peak shape improves.
-
Minimize Extra-Column Volume: The tubing and connections in your HPLC system contribute to the overall volume your sample passes through. Long or wide-bore tubing can lead to peak broadening and tailing. Ensure all fittings are properly made and that the tubing length and diameter are minimized.
Q5: How does the mobile phase pH affect the peak shape of diterpenoids?
A5: The mobile phase pH influences the ionization state of both the diterpenoid analytes and the residual silanol groups on the silica-based stationary phase.
-
Acidic Diterpenoids: For diterpenoids with acidic functional groups (e.g., carboxylic acids), a mobile phase pH below their pKa will keep them in their neutral, protonated form, which generally results in better retention and peak shape in reversed-phase chromatography.
-
Basic Diterpenoids: While less common, if a diterpenoid has basic functional groups, a higher pH mobile phase would keep it in a neutral state. However, a high pH can degrade silica-based columns. A more common strategy for basic compounds is to use a low pH mobile phase to protonate the silanol groups on the stationary phase, reducing their ability to interact with the positively charged basic analyte.
-
Silanol Groups: Residual silanol groups on the silica surface are acidic (pKa ~3.5-4.5). At a mobile phase pH above this range, they become ionized (negatively charged) and can strongly interact with any positively charged (basic) diterpenoids, leading to significant peak tailing. By lowering the mobile phase pH to below 3, the silanol groups are protonated and become less interactive.
Data Presentation
The following table summarizes the effect of various mobile phase additives on the peak shape of diterpenoids, based on common observations in HPLC method development.
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape for Diterpenoids | Rationale |
| Formic Acid | 0.05 - 0.2% (v/v) | Generally improves peak symmetry, especially for acidic or polar diterpenoids. | Suppresses the ionization of residual silanol groups on the stationary phase, reducing secondary interactions. Can also improve the ionization of analytes for mass spectrometry detection.[1] |
| Acetic Acid | 0.1 - 1% (v/v) | Can improve peak shape for acidic diterpenoids. | Similar to formic acid, it lowers the mobile phase pH to suppress silanol interactions. |
| Phosphoric Acid | 0.05 - 0.1% (v/v) | Effective at improving peak shape for acidic diterpenoids like gibberellic acid.[2] | Creates a low pH environment, protonating silanol groups and keeping acidic analytes in their unionized form. |
| Ammonium Formate/Acetate | 10 - 20 mM | Can improve peak shape and is compatible with mass spectrometry. | Acts as a buffer to maintain a stable pH and the salt ions can compete with analytes for active sites on the stationary phase. |
| Triethylamine (TEA) | 0.1% (v/v) | Can improve the peak shape of basic compounds (less common for diterpenoids). | Acts as a silanol-masking agent, binding to active silanol sites and preventing them from interacting with basic analytes. |
Experimental Protocols
Protocol 1: HPLC Analysis of Paclitaxel (B517696)
This protocol is adapted from a method for the analysis of paclitaxel, a complex diterpenoid, in pharmaceutical formulations.
-
Sample Preparation:
-
For a pharmaceutical injection, transfer the contents of 5 ampoules into a 50 mL test tube.
-
Accurately weigh a portion of the pooled sample equivalent to about 48 mg of paclitaxel into a 500 mL volumetric flask.
-
Add about 300 mL of a diluent (Acetonitrile:Water, 20:80 v/v) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm nylon syringe filter before injection.[3]
-
-
HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of 0.02 M Potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (pH adjusted to 4.5 with potassium hydroxide) and acetonitrile (B52724) in a 60:40 v/v ratio.[4]
-
Flow Rate: 2.0 mL/min.[4]
-
Detection: UV at 230 nm.[4]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: Ambient.[4]
-
Protocol 2: HPLC Analysis of Steviol (B1681142) Glycosides (e.g., Stevioside)
This protocol is a general method for the analysis of diterpene glycosides from Stevia rebaudiana.
-
Sample Preparation (from leaves):
-
Accurately weigh about 200 mg of powdered, dried Stevia leaves into a 50 mL volumetric flask.
-
Add 40 mL of water and sonicate for 20 minutes.
-
Allow to cool, then dilute to volume with water and mix.
-
Filter the extract through a 0.45 µm filter.
-
Pass the filtered extract through a C18 Solid Phase Extraction (SPE) cartridge, preconditioned with methanol (B129727) and then water.
-
Wash the cartridge with water and then elute the steviol glycosides with methanol.
-
Evaporate the methanol and reconstitute the residue in the mobile phase for injection.
-
-
HPLC Conditions:
-
Column: HILIC analytical column or a C18 column.
-
Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v for HILIC or 32:68 v/v acetonitrile:10 mM sodium phosphate buffer pH 2.6 for C18).[5][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 40 °C.[6]
-
Protocol 3: HPLC Analysis of Gibberellic Acid
This protocol is for the determination of gibberellic acid in technical grade material.
-
Sample Preparation:
-
Accurately weigh (to the nearest 0.1 mg) an amount of sample containing approximately 100 mg of gibberellic acid into a 100 mL volumetric flask.
-
Add about 5 mL of methanol and shake to dissolve.
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm filter prior to injection.[2]
-
-
HPLC Conditions:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cipac.org [cipac.org]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroajugapitin stability and degradation under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Dihydroajugapitin under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by several key factors, including pH, temperature, and exposure to light.[1][2][3] Oxidizing agents and the presence of certain metal ions can also contribute to its degradation.[1][4] It is crucial to control these parameters during storage and experimentation to ensure the integrity of the compound.
Q2: What is the recommended pH range for storing this compound solutions?
A2: this compound exhibits maximum stability in a slightly acidic to neutral pH range, typically between pH 4.5 and 6.5.[5] Under strongly acidic or alkaline conditions, it is susceptible to hydrolysis and other degradation pathways.[6][7] For long-term storage, it is advisable to use a buffered solution within the optimal pH range.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound.[2][8] The rate of degradation generally follows first-order kinetics and can be modeled using the Arrhenius equation.[5][8] It is recommended to store stock solutions and solid material at controlled refrigerated temperatures (2-8 °C) to minimize thermal degradation. For long-term storage of solid material, temperatures of -20 °C are preferable.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive and can degrade upon exposure to UV and visible light.[9][10] Photodegradation can lead to the formation of various byproducts, potentially altering the compound's biological activity and analytical profile.[11] All experiments involving this compound should be conducted under subdued light, and solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[9][12]
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution from solid material. 2. Verify the pH of the buffer used to dissolve the compound. 3. Analyze the old and new stock solutions by HPLC to check for degradation products. | Consistent bioassay results are obtained with the fresh stock solution. HPLC analysis shows a single peak for the new stock. |
| Photosensitivity | 1. Repeat the experiment under low-light conditions. 2. Use amber-colored labware or wrap containers in aluminum foil. | Improved consistency and potency observed in the bioassay. |
| Temperature fluctuations | 1. Ensure all solutions are maintained at the recommended temperature throughout the experiment. 2. Use a temperature-controlled environment for incubations. | Reduced variability in experimental readouts. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Hydrolysis due to improper pH | 1. Check the pH of the mobile phase and sample diluent. 2. Perform a forced degradation study at different pH values to identify potential hydrolytic degradation products. | Unexpected peaks are minimized or eliminated when the pH is adjusted to the optimal range (4.5-6.5). |
| Oxidative degradation | 1. Degas the mobile phase and sample diluent. 2. Add a small amount of an antioxidant (e.g., 0.1% ascorbic acid) to the sample if compatible with the assay. | Reduction in the area of the unexpected peaks. |
| Photodegradation | 1. Prepare and run samples under light-protected conditions. 2. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with the parent compound. | The intensity of the unknown peaks decreases significantly. |
Experimental Protocols & Data
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of this compound.[4]
Objective: To evaluate the stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[13]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.[13]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Place the solid compound in a temperature-controlled oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound in acetonitrile to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to exclude light.[10]
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method.[14][15]
Quantitative Data Summary:
| Stress Condition | This compound Remaining (%) | Number of Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 78.5 | 2 |
| 0.1 M NaOH, 60°C, 4h | 65.2 | 3 |
| 3% H₂O₂, RT, 24h | 85.1 | 1 |
| Solid, 70°C, 48h | 92.3 | 1 |
| Photolytic | 72.8 | 4 |
| Control (RT, dark) | 99.8 | 0 |
Visualizations
This compound Degradation Pathways
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies on diloxanide furoate: effect of pH, temperature, gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qbdgroup.com [qbdgroup.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmr.net.in [ijmr.net.in]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dihydroajugapitin Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dihydroajugapitin in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a neo-clerodane diterpenoid.[1][2][3] Its chemical and physical properties are summarized below, indicating a relatively hydrophobic nature which can lead to poor aqueous solubility.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₄O₁₀ | [4][5] |
| Molecular Weight | 552.66 g/mol | [4][5] |
| Type of Compound | Diterpenoid | [4] |
| Physical Description | Powder | [4][5] |
| Known Solvents | Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is causing this?
This is a common issue for hydrophobic compounds.[6] this compound is likely soluble in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility limit is exceeded when diluted into a primarily aqueous environment like cell culture media or phosphate-buffered saline (PBS).[7] This causes the compound to precipitate out of the solution.
Q3: What are the primary strategies to enhance the solubility of this compound for my experiments?
Several methods can be employed to increase the aqueous solubility of poorly soluble compounds. The choice of method depends on the specific requirements of your biological assay. Key strategies include:
-
Co-solvents: Using a water-miscible organic solvent, such as DMSO, is a common first step.[6][7] The goal is to dissolve the compound at a high concentration in the co-solvent and then dilute it into the aqueous buffer, ensuring the final co-solvent concentration is low enough to not affect the biological system.[7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior.[8] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more soluble in water.[8][9][10]
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs within the lipid layers, improving their stability and dispersibility in aqueous solutions.[11][12]
-
Nanoparticles: Polymeric nanoparticles can be formulated to encapsulate hydrophobic compounds, enhancing their solubility and bioavailability for both in vitro and in vivo applications.[13][14][15]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity. A concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, but it is crucial to run a vehicle control (assay buffer with the same final DMSO concentration) to ensure the solvent is not affecting your experimental results.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound powder will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use gentle warming (up to 37°C), vigorous vortexing, or sonication in a water bath to aid dissolution.[7] Always visually inspect the solution to ensure no solid particles remain. |
| Precipitate forms immediately upon diluting the DMSO stock in aqueous buffer. | The compound's solubility limit in the aqueous medium has been exceeded. The change in solvent polarity is too abrupt. | Perform a stepwise or serial dilution rather than a single large dilution.[7] Ensure rapid and thorough mixing immediately after adding the stock to the buffer. Pre-warm the aqueous buffer to 37°C before adding the compound. If precipitation persists, lower the final working concentration or consider an alternative solubilization method like cyclodextrins. |
| Inconsistent or non-reproducible results between experiments. | Compound instability in the working solution. Degradation from repeated freeze-thaw cycles of the stock solution. Non-specific binding to labware. | Always prepare fresh working solutions from the concentrated stock immediately before use. Aliquot the high-concentration stock solution into single-use volumes to avoid freeze-thaw cycles.[7] To minimize non-specific binding, consider using low-binding microcentrifuge tubes and pipette tips. Adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can also help.[7] |
| Control cells (treated with vehicle only) show signs of toxicity. | The final concentration of the co-solvent (e.g., DMSO) is too high for your specific cell line. | Determine the maximum tolerable concentration of your solvent by running a toxicity curve for your cell line. Ensure the final concentration in all wells is below this toxic threshold (typically <0.5% for DMSO).[16] |
Experimental Protocols & Workflows
Protocol 1: Co-Solvent Method using DMSO
This is the most common starting point for solubilizing hydrophobic compounds for in vitro assays.
Methodology:
-
Preparation of High-Concentration Stock Solution: a. Accurately weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% pure DMSO to achieve a high-concentration stock, for example, 10 mM. c. Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a room temperature water bath until the compound is completely dissolved.[7] d. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Storage of Stock Solution: a. Prepare single-use aliquots of the stock solution in low-binding tubes to prevent degradation from repeated freeze-thaw cycles.[7] b. Store the aliquots protected from light at -20°C or -80°C.
-
Preparation of Final Working Solution: a. On the day of the experiment, thaw a single aliquot of the stock solution. b. Perform serial dilutions of the stock into your pre-warmed (37°C) aqueous assay buffer to reach the final desired concentration. Ensure the final DMSO concentration remains below 0.5%. c. Mix thoroughly by gentle vortexing or pipetting immediately after dilution.
Protocol 2: Solubilization using Cyclodextrins
This method is useful when co-solvent concentrations must be minimized or when precipitation is a persistent issue. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Methodology:
-
Prepare the Cyclodextrin Solution: a. Dissolve a known amount of HP-β-CD into the desired aqueous buffer (e.g., PBS) to make a concentrated solution (e.g., 10-40% w/v). b. Stir the solution using a magnetic stirrer until the HP-β-CD is completely dissolved.
-
Complexation: a. Add this compound powder in excess directly to the HP-β-CD solution. b. Seal the container and stir the suspension at room temperature for an extended period (24-72 hours) to allow for the formation of the inclusion complex.[9]
-
Prepare Final Solution: a. After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any un-complexed, precipitated compound.[7] b. Carefully collect the clear supernatant, which contains the soluble this compound-cyclodextrin complex. c. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
-
Concentration Determination: a. The final concentration of solubilized this compound in the supernatant must be determined analytically via methods like HPLC-UV or LC-MS.
Protocol 3: Liposomal Formulation
Encapsulating this compound in liposomes can enhance its stability and solubility in aqueous media. This protocol outlines a general thin-film hydration method.
Methodology:
-
Lipid Film Preparation: a. Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DMPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[17] b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding the desired aqueous buffer (e.g., PBS) to the flask. b. Agitate the flask by vortexing or gentle shaking above the lipid phase transition temperature until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder.[18]
-
Purification: a. Remove any unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization: a. The final liposomal formulation should be characterized for particle size, zeta potential, and encapsulation efficiency.
References
- 1. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 87480-84-0 | this compound [phytopurify.com]
- 5. This compound | CAS 87480-84-0 | ScreenLib [screenlib.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NANOPARTICLE-BASED formulation of dihydroartemisinin-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of nanoparticle-based orodispersible palatable pediatric formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation, In-Vitro Characterization and Pharmacokinetic Evaluation of Brij Decorated Doxorubicin Liposomes as a Potential Nanocarrier for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Co-elution of Similar Diterpenoids in Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing the co-elution of structurally similar diterpenoids during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Assessment of Co-elution
Q1: How can I confirm if I have a co-elution problem?
A1: Before modifying your method, it's crucial to confirm that co-elution is indeed the issue. Here are the initial assessment steps:
-
Peak Shape Analysis: Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetrical peaks, such as those with shoulders or significant tailing, can indicate the presence of a hidden co-eluting compound.[1] A sudden discontinuity in the peak shape, appearing as a shoulder, is a strong indicator of co-elution.[1]
-
Spectral Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, you can assess peak purity. By taking UV spectra across the peak (at the upslope, apex, and downslope), you can check for spectral homogeneity. If the spectra differ across the peak, it signifies the presence of more than one component.[1][2]
-
Mass Spectrometry (MS) Analysis: If your chromatograph is coupled to a mass spectrometer, you can analyze the mass spectra across the peak. A shift in the mass spectral profile indicates that multiple compounds are eluting at the same time.[1]
Troubleshooting Strategies for HPLC
Q2: My diterpenoid isomers are co-eluting on a C18 column. What is the first thing I should try to improve separation?
A2: The first and often most effective step is to optimize the mobile phase composition. Small changes can significantly impact selectivity.
-
Adjust the Organic Modifier Percentage (Isocratic Elution): For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time and may provide better separation.
-
Modify the Gradient Slope (Gradient Elution): If you are using a gradient, making it shallower can improve the resolution of closely eluting peaks. For example, if your initial gradient is from 50% to 95% organic solvent over 15 minutes, try a gradient of 60% to 80% over 20 minutes.
Q3: I've adjusted my mobile phase gradient, but the co-elution of my diterpenoids persists. What's the next step?
A3: The next logical step is to change the organic modifier in your mobile phase. The choice between acetonitrile and methanol (B129727) can significantly alter selectivity due to their different chemical properties.
-
Methanol (Polar Protic): Can engage in hydrogen bonding interactions.
-
Acetonitrile (Polar Aprotic): Has a stronger dipole moment.
Switching from acetonitrile to methanol, or vice versa, can change the elution order and resolve co-eluting peaks.
Q4: Changing the organic modifier didn't work. Should I consider a different column?
A4: Yes, changing the stationary phase chemistry is a powerful tool to alter selectivity. If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analytes. This can be particularly effective for separating aromatic compounds or isomers.
-
C30 Columns: These columns are well-suited for separating hydrophobic, long-chain molecules and isomers. The longer carbon chain provides enhanced shape selectivity. A C30 column has been shown to achieve baseline separation of the structurally similar triterpenoids, oleanolic and ursolic acids, which often co-elute on C18 columns.
Q5: Can adjusting the mobile phase pH help separate my diterpenoid isomers?
A5: The effect of pH on diterpenoid separation depends on the structure of the compounds. For neutral diterpenoids, pH changes will likely have a minimal effect on retention and selectivity. However, if your diterpenoids have ionizable functional groups (e.g., carboxylic acids or basic nitrogen atoms), adjusting the mobile phase pH can dramatically alter their retention and potentially resolve co-elution. The goal is to bring the mobile phase pH to a point where the analytes are either fully ionized or fully unionized to ensure consistent retention.
Advanced Separation Techniques
Q6: I've tried optimizing my 1D-HPLC method with different mobile phases and columns, but I still have co-elution. What other options do I have?
A6: When single-dimension HPLC is insufficient, more advanced techniques can be employed:
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two columns with different separation mechanisms to significantly increase peak capacity and resolve highly complex mixtures.
-
Comprehensive 2D-LC (LCxLC): The entire effluent from the first dimension column is sequentially transferred to the second dimension column. This is ideal for a comprehensive analysis of the entire sample.
-
Heart-Cutting 2D-LC (LC-LC): Only specific fractions (the "heart-cuts") containing the co-eluting peaks from the first dimension are transferred to the second dimension for further separation. This is a targeted approach to resolve known co-elution problems.
-
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for its high efficiency and unique selectivity, especially for the separation of isomers. SFC can often provide faster separations and better resolution for diterpenoids compared to HPLC.
-
Chemical Derivatization: If your diterpenoids lack a strong chromophore for UV detection or if you want to alter their chromatographic behavior to improve separation, chemical derivatization can be a valuable strategy. By attaching a UV-active or fluorescent tag to the diterpenoid molecules, you can enhance detection sensitivity and potentially improve separation by altering their polarity and interaction with the stationary phase.
Experimental Protocols
Protocol 1: General HPLC Method Development for Diterpenoid Separation
-
Sample Preparation:
-
Accurately weigh 0.1 g of powdered plant material.
-
Extract with 10 mL of methanol in an ultrasonic bath for 30 minutes.
-
Repeat the extraction twice and combine the filtrates.
-
Evaporate the combined filtrate to dryness under vacuum.
-
Re-dissolve the residue in a known volume of methanol and filter through a 0.45 µm filter before injection.
-
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: DAD/PDA at a suitable wavelength (e.g., 210-280 nm).
-
Scouting Gradient: Start with a broad gradient, for example, 5-95% B over 20 minutes, to determine the elution range of the diterpenoids.
-
-
Optimization:
-
Based on the scouting run, narrow the gradient range and adjust the slope to improve the separation of the target peaks.
-
If co-elution persists, switch the organic modifier from acetonitrile to methanol and re-optimize the gradient.
-
If necessary, try a different column chemistry, such as a Phenyl-Hexyl or C30 column.
-
Protocol 2: Solid Phase Extraction (SPE) for Diterpenoid Clean-up
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Loading: Load the crude plant extract (re-dissolved in a solvent compatible with the mobile phase) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.
-
Elution: Elute the diterpenoids with a stronger solvent, such as methanol or acetonitrile. Collect the eluate.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for HPLC analysis.
Data Presentation
Table 1: Comparison of HPLC Columns for the Separation of Diterpenoid Isomers
| Column Type | Stationary Phase Chemistry | Separation Principle | Typical Mobile Phase | Advantages for Diterpenoid Separation |
| C18 | Octadecylsilane | Hydrophobic interactions | Acetonitrile/Water or Methanol/Water | General purpose, good for a wide range of polarities. |
| Phenyl-Hexyl | Phenyl-hexyl bonded silica | Hydrophobic and π-π interactions | Acetonitrile/Water or Methanol/Water | Enhanced selectivity for aromatic and unsaturated diterpenoids. |
| C30 | Triacontylsilane | Hydrophobic and shape selectivity | Acetonitrile/Methanol/Water | Excellent for resolving structurally similar isomers and hydrophobic compounds. |
Table 2: Influence of Mobile Phase Modifier on Diterpenoid Separation
| Organic Modifier | Properties | Impact on Diterpenoid Separation |
| Acetonitrile | Aprotic, strong dipole moment, lower viscosity | Generally provides sharper peaks and lower backpressure. |
| Methanol | Protic, capable of hydrogen bonding, higher viscosity | Can offer different selectivity due to hydrogen bonding interactions, potentially resolving co-eluting peaks not separated with acetonitrile. |
Visualizations
Caption: A logical workflow for troubleshooting co-elution of similar diterpenoids.
Caption: A general experimental workflow for the analysis of diterpenoids from plant extracts.
References
Technical Support Center: LC-MS Analysis of Dihydroajugapitin & Similar Natural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Dihydroajugapitin and other natural products.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3][4]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are often caused by less volatile or non-volatile components in the sample that co-elute with the analyte of interest. Common culprits in biological matrices include:
-
Phospholipids (B1166683): A major component of cell membranes, phospholipids are notorious for causing ion suppression and fouling the MS source.
-
Proteins and Peptides: High concentrations of proteins can lead to ion suppression and contaminate the ion source.
-
Salts and Buffers: Non-volatile salts can crystallize in the ion source, leading to signal instability and suppression.
-
Other Endogenous Molecules: Various small molecules present in the biological matrix can compete with the analyte for ionization.[5]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column but before the MS source.[6][7][8] A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of matrix components indicates ion suppression or enhancement, respectively.[6][7]
-
Post-Extraction Spike: This is a quantitative method to determine the "matrix factor."[7] The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.[5][7]
-
Comparing Calibration Curves: A calibration curve prepared in a neat solvent can be compared to a matrix-matched calibration curve. A significant difference in the slopes of the two curves suggests the presence of matrix effects.[9]
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies to address matrix effects can be categorized as follows:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[1][10]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components.[1]
-
Use of Internal Standards: An internal standard is a compound added to all samples, calibrators, and quality controls to correct for variability.[11]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples to compensate for matrix effects.[1][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape, peak splitting, or retention time shifts. | Matrix Overload: High concentrations of matrix components can affect the chromatography.[13] | * Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[14] * Improve sample cleanup: Employ a more rigorous sample preparation technique (e.g., switch from protein precipitation to SPE). |
| Low signal intensity or poor sensitivity. | Ion Suppression: Co-eluting matrix components are suppressing the ionization of your analyte.[1][3] | * Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone identified by post-column infusion. * Enhance Sample Preparation: Use a sample preparation method that effectively removes the interfering components (see Table 1). * Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects. |
| Inconsistent or irreproducible results between samples. | Variable Matrix Effects: The composition of the matrix varies from sample to sample, leading to inconsistent ion suppression or enhancement.[2] | * Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing reliable correction.[2][11][15][16] * Employ Matrix-Matched Calibrators: This ensures that the calibration standards experience the same matrix effects as the unknown samples.[1][17] |
| High background noise or extraneous peaks. | Insufficient Sample Cleanup: The sample extract is not clean enough, and many matrix components are being injected into the LC-MS system. | * Implement Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract compared to protein precipitation or liquid-liquid extraction.[18] * Optimize LLE: Adjust the pH and solvent polarity during liquid-liquid extraction to improve selectivity.[10] |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is a critical step in minimizing matrix effects. The following table summarizes the general effectiveness of common techniques in removing interfering components.
| Sample Preparation Technique | Principle | Effectiveness in Reducing Matrix Effects | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | Low to Moderate. Often results in significant residual phospholipids and other endogenous components.[18] | Simple, fast, and inexpensive. | Produces the "dirtiest" extracts with the highest level of matrix effects.[18] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Moderate to High. Can be optimized to selectively extract the analyte while leaving many interferences behind.[10] | Relatively low cost; can be highly selective with proper solvent and pH selection.[10] | Can be labor-intensive and may not be suitable for all analytes. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away. | High. Generally provides the cleanest extracts and the lowest level of matrix effects.[18] | High selectivity and recovery; can handle a wide range of analytes and matrices.[1] | Can be more expensive and time-consuming to develop the method. |
Experimental Protocols
Protocol 1: Assessing Matrix Effects using Post-Column Infusion
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Set up the infusion: Use a syringe pump to deliver the standard solution at a low flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-fitting.
-
Equilibrate the system: Allow the infused analyte signal to stabilize, which will result in a raised, steady baseline in the mass spectrometer.
-
Inject a blank matrix extract: Prepare a blank matrix sample (e.g., plasma, urine) using your current sample preparation method, but without the analyte. Inject this extract onto the LC-MS system.
-
Monitor the signal: Observe the baseline of the infused analyte. Any significant and reproducible deviation (suppression or enhancement) indicates a region where co-eluting matrix components are affecting the ionization.[6][7]
Protocol 2: Quantifying Matrix Effects using Post-Extraction Spike (Matrix Factor Calculation)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte at a known concentration (e.g., low, medium, and high QC levels) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. Spike the analyte into the extracted matrix at the same concentrations as Set A.
-
Set C (Blank Matrix): Extract the blank matrix without any analyte.
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS system and record the peak areas of the analyte.
-
Calculate the Matrix Factor (MF):
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. waters.com [waters.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
optimizing mobile phase for better resolution of Ajuga diterpenes
Welcome to the technical support center for the chromatographic analysis of Ajuga diterpenes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the mobile phase for better resolution of these complex compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating Ajuga diterpenes?
A1: The most frequently used stationary phase for the analysis of Ajuga diterpenes is a reversed-phase C18 column. Several studies have successfully employed C18 columns for the separation of neo-clerodane diterpenes from various Ajuga species, such as Ajuga remota and Ajuga reptans.[1][2]
Q2: What are the recommended starting mobile phases for Ajuga diterpene separation?
A2: A common starting point for developing a separation method for Ajuga diterpenes is a gradient elution with a binary solvent system of water and methanol (B129727) or water and acetonitrile (B52724).[2][3] Often, a small amount of acid, such as formic acid (around 0.1%), is added to the aqueous phase to improve peak shape and resolution.[1]
Q3: How can I improve the resolution of co-eluting Ajuga diterpene peaks?
A3: To improve the resolution of closely eluting or co-eluting peaks, you can try several approaches:
-
Adjust the mobile phase strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (methanol or acetonitrile) in the mobile phase will increase retention times and may improve separation.
-
Modify the gradient profile: A shallower gradient can enhance the separation of complex mixtures.
-
Change the organic modifier: Switching between methanol and acetonitrile can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Adjust the mobile phase pH: Adding a small amount of acid (e.g., formic acid) can suppress the ionization of acidic silanol (B1196071) groups on the stationary phase, reducing peak tailing and improving resolution.
Q4: My Ajuga diterpene peaks are tailing. What are the common causes and solutions?
A4: Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary interactions: Unwanted interactions between basic analytes and acidic residual silanol groups on the silica-based stationary phase are a primary cause. Adding an acidic modifier like formic or acetic acid to the mobile phase can help to minimize these interactions.
-
Column overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample to see if the peak shape improves.
-
Column contamination or degradation: The accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing. Flushing the column with a strong solvent or replacing the column may be necessary.
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the diterpenes, it can lead to poor peak shape. Adjusting the pH away from the pKa can improve symmetry.
Q5: Can mobile phase additives other than acids be used?
A5: Yes, other additives can be used to enhance separation. For instance, buffers can be employed to maintain a stable pH, which is crucial for reproducible chromatography. In some cases, ion-pairing reagents are used in reversed-phase chromatography to improve the separation of ionic or polar compounds, though this is less common for diterpenes unless they possess ionizable functional groups.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the HPLC analysis of Ajuga diterpenes.
Issue 1: Poor Resolution Between Two or More Diterpene Peaks
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Resolution value (Rs) less than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Peak Tailing of Diterpene Analytes
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Tailing factor or asymmetry factor greater than 1.2.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Data Presentation
The following tables summarize HPLC conditions and retention times for Ajuga diterpenes from published studies. This data can serve as a reference for method development.
Table 1: HPLC Parameters for Separation of Diterpenes from Ajuga nipponensis
| Parameter | Value |
| Column | Lichrospher® 100 RP-18 (5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 45:55 (A:B) for 0-10 min, to 35:65 over 10-25 min, to 30:70 over 25-30 min, to 45:55 over 30-35 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV (PDA) |
| Reference |
Table 2: Retention Times of neo-clerodane Diterpenes from Ajuga nipponensis
| Compound | Retention Time (min) |
| Ajuganipponin A | 28.5 |
| Ajugamarin A1 | 29.8 |
| Ajugamarin B2 | 30.5 |
| Ajugacumbin B | 31.2 |
| Ajuganipponin B | 32.7 |
| Reference |
Table 3: HPLC Parameters for Separation of Compounds from Ajuga reptans
| Parameter | Value |
| Column | µ-Bondapak C18 (300 x 3.9 mm, 10 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 20% B (0-5 min), 20-30% B (5-10 min), 30% B (10-20 min), 30-35% B (20-30 min), 35% B (30-35 min), 35-40% B (35-45 min), 40-100% B (45-55 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-DAD at 330 nm |
| Reference |
Experimental Protocols
Protocol 1: General Method for Screening Ajuga Diterpenes
This protocol is a starting point for the analysis of diterpenes in an Ajuga plant extract.
-
Sample Preparation:
-
Extract dried and powdered plant material with a suitable solvent (e.g., methanol or dichloromethane).
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the initial mobile phase composition (e.g., 80:20 Water:Methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a linear gradient from 20% B to 80% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and 254 nm.
-
-
Data Analysis:
-
Evaluate the chromatogram for peak shape and resolution.
-
Based on the initial results, adjust the gradient, flow rate, or organic modifier to optimize the separation as outlined in the troubleshooting guides.
-
Signaling Pathway Diagram
Many Ajuga diterpenes exhibit anti-inflammatory properties by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of certain Ajuga diterpenes on the NF-κB and MAPK signaling pathways, which are often activated by inflammatory stimuli like lipopolysaccharide (LPS).
Caption: Anti-inflammatory action of Ajuga diterpenes.
References
- 1. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Semi-Preparative HPLC of Dihydroajugapitin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the semi-preparative HPLC purification of Dihydroajugapitin and related neo-clerodane diterpenoids.
Troubleshooting Guide: Overcoming Low Yield
Low recovery of this compound during semi-preparative HPLC can stem from a variety of factors, from sample preparation to fraction collection. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Poor Resolution Leading to Co-elution and Low Purity/Yield
Poor separation between this compound and other compounds in the extract is a primary cause of low yield of the pure compound.
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase gradient. For neo-clerodane diterpenoids, a reversed-phase C18 column with a water/methanol (B129727) or water/acetonitrile (B52724) gradient is commonly used.[1][2] Adjust the gradient slope to increase the separation between closely eluting peaks. Adding a small percentage of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by suppressing the ionization of acidic silanol (B1196071) groups on the stationary phase.[3] |
| Suboptimal Flow Rate | Reduce the flow rate. While this will increase the run time, it can significantly improve resolution by allowing for better mass transfer between the mobile and stationary phases. |
| Incorrect Column Chemistry | If a standard C18 column does not provide adequate separation, consider a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity for complex natural product extracts. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks and poor resolution.[4] Reduce the injection volume or the concentration of the sample. Perform a loading study on an analytical column first to determine the optimal sample load before scaling up to a semi-preparative column.[4] |
Problem 2: Peak Broadening and Tailing, Resulting in Impure Fractions
Broad or tailing peaks are difficult to fractionate accurately, leading to either loss of the target compound or collection of impure fractions.
| Possible Cause | Recommended Solution |
| Secondary Interactions | Diterpenoids can interact with active sites on the silica (B1680970) packing material, causing peak tailing. The addition of a mobile phase modifier like formic acid can help to minimize these interactions. |
| Sample Solvent Effects | Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. If the sample has poor solubility in the initial mobile phase, consider using a dry-loading technique where the sample is adsorbed onto a solid support (like silica or C18 packing material) and then loaded onto the column. |
| Extra-column Volume | Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum. |
| Column Degradation | Over time, the performance of an HPLC column can degrade, leading to poor peak shape. Flush the column with a strong solvent to remove any adsorbed contaminants. If performance does not improve, the column may need to be replaced. |
Problem 3: Low Overall Recovery of this compound
Even with good peak shape and resolution, the final isolated yield of this compound may be low.
| Possible Cause | Recommended Solution |
| Compound Instability | Some neo-clerodane diterpenoids can be labile, especially in the presence of certain solvents or pH conditions. It has been noted that using methanol-water mixtures can sometimes lead to the formation of epimers or degradation products. If instability is suspected, consider using acetonitrile/water mobile phases and maintaining a neutral or slightly acidic pH. |
| Incomplete Elution | Highly retained compounds may not fully elute from the column during the gradient. Ensure the gradient runs to a high enough organic solvent concentration and is held there long enough to elute all compounds of interest. |
| Fraction Collection Errors | Incorrectly set fraction collection parameters can lead to the loss of the target peak. Ensure the delay volume between the detector and the fraction collector is accurately determined. Set the peak detection threshold and slope sensitivity appropriately to ensure the entire peak is collected. |
| Adsorption to System Components | This compound may adsorb to tubing, fittings, or the fraction collector. Using PEEK tubing and fittings can sometimes minimize this issue. Rinsing the system with a strong solvent after a run may help recover adsorbed material. |
| Post-collection Sample Loss | Significant sample loss can occur during the solvent evaporation step. Use a gentle evaporation method such as a rotary evaporator with controlled temperature and vacuum or a centrifugal evaporator to minimize sample loss. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing a semi-preparative HPLC method for this compound?
A1: A good starting point is to first develop an analytical method on a C18 column (e.g., 4.6 x 250 mm, 5 µm). A common mobile phase system for diterpenoids is a gradient of water and methanol or acetonitrile. For example, you could start with a linear gradient from 40% methanol in water to 90% methanol in water over 30 minutes. Once a satisfactory analytical separation is achieved, the method can be scaled up to a semi-preparative column (e.g., 10 x 250 mm or 20 x 250 mm).
Q2: How do I scale up my analytical method to a semi-preparative scale?
A2: To scale up from an analytical to a semi-preparative column while maintaining similar chromatography, you need to adjust the flow rate and injection volume in proportion to the change in the column's cross-sectional area. The formulas for scaling up are:
-
New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²
-
New Injection Volume = Old Injection Volume × (New Column Diameter / Old Column Diameter)²
It is important to use a column with the same packing material (stationary phase and particle size) and length for a predictable scale-up.
Q3: What is the expected recovery for a semi-preparative HPLC purification of a natural product like this compound?
A3: With an optimized method, recovery rates for semi-preparative HPLC of natural products can be quite high, often exceeding 90%. However, the actual recovery will depend on several factors, including the complexity of the initial extract, the resolution of the target compound, and the efficiency of the fraction collection and post-purification work-up.
Q4: My this compound-containing extract is not very soluble in the initial mobile phase. What should I do?
A4: This is a common challenge with natural product extracts. Here are a few options:
-
Use a stronger injection solvent: You can dissolve the sample in a small volume of a stronger solvent (e.g., 100% methanol or acetonitrile). However, be aware that this can lead to peak distortion if the injection volume is too large.
-
Dry Loading: This is often the best solution for poorly soluble samples. The extract is mixed with a small amount of inert packing material (like Celite or the same stationary phase as the column) and the solvent is evaporated. The dry powder is then loaded into a dry-loading cartridge or directly onto the top of the column. This technique avoids the use of a strong injection solvent and can lead to improved peak shape and resolution.
Q5: Should I use methanol or acetonitrile as the organic modifier in my mobile phase?
A5: Both methanol and acetonitrile can be effective. The choice can influence the selectivity of the separation.
-
Methanol is a protic solvent and can form hydrogen bonds, which can affect the retention of some compounds. It is also generally less expensive. However, it has a higher viscosity, which results in higher backpressure.
-
Acetonitrile is an aprotic solvent and often provides sharper peaks and lower backpressure. It can, however, be more expensive. For some labile compounds, acetonitrile may be preferred as it can be less reactive. It is recommended to screen both solvents during method development to see which one provides the better separation for this compound and its surrounding impurities.
Quantitative Data Summary
The following tables provide typical parameters for scaling up from analytical to semi-preparative HPLC and expected performance metrics.
Table 1: Typical HPLC Scale-Up Parameters
| Parameter | Analytical Scale | Semi-Preparative Scale |
| Column I.D. | 4.6 mm | 10 mm - 21.2 mm |
| Column Length | 150 - 250 mm | 150 - 250 mm |
| Particle Size | 3 - 5 µm | 5 - 10 µm |
| Flow Rate | 0.8 - 1.5 mL/min | 4 - 25 mL/min |
| Sample Load | 0.1 - 2 mg | 10 - 200 mg |
| Injection Volume | 5 - 50 µL | 100 µL - 2 mL |
Table 2: Example Recovery Rates for Semi-Preparative HPLC of Natural Products
| Compound Class | Stationary Phase | Mobile Phase | Typical Recovery |
| Diterpenoids | C18 | Methanol/Water | >85% |
| Flavonoids | C18 | Acetonitrile/Water with 0.1% Formic Acid | >90% |
| Alkaloids | C18 | Acetonitrile/Ammonium Bicarbonate Buffer | >92% |
| Triterpenoids | C18 | Methanol/Water | >88% |
Note: These are typical values and actual results may vary depending on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Analytical Method Development for this compound
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 40% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 20 µL of a 1 mg/mL solution of the crude extract dissolved in methanol.
Protocol 2: Semi-Preparative Purification of this compound
-
Column: C18, 21.2 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Based on the optimized analytical method, keeping the gradient profile the same in terms of column volumes.
-
Flow Rate: Scale up from the analytical flow rate: 1.0 mL/min * (21.2 mm / 4.6 mm)² ≈ 21.2 mL/min.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol to achieve a high concentration (e.g., 50-100 mg/mL). Alternatively, use the dry loading method.
-
Injection Volume: Start with a scaled-up injection volume and perform a loading study to maximize throughput without sacrificing resolution.
-
Detection: UV at 210 nm and 254 nm.
-
Fraction Collection: Collect fractions based on the elution time of the this compound peak, ensuring a narrow collection window to maximize purity.
-
Post-Purification: Combine the fractions containing pure this compound, and remove the solvent using a rotary evaporator at a temperature below 40 °C. Further dry the sample under high vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in semi-preparative HPLC.
References
- 1. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. chiraltech.com [chiraltech.com]
strategies for purifying Dihydroajugapitin from complex extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Dihydroajugapitin from complex plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this compound isolation?
A1: The aerial parts (leaves and stems) of plants from the Ajuga genus, such as Ajuga bracteosa and Ajuga turkestanica, are commonly used for the isolation of this compound and other neo-clerodane diterpenoids.[1] The whole plant can also be utilized.
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: this compound is typically extracted using organic solvents of intermediate polarity. Methanol (B129727), ethanol, ethyl acetate, and dichloromethane (B109758) have been successfully employed for the extraction of neo-clerodane diterpenoids from Ajuga species.[1][2][3] The choice of solvent will influence the co-extraction of other metabolites.
Q3: What are the primary chromatographic techniques for purifying this compound?
A3: A multi-step chromatographic approach is generally required. This typically involves:
-
Initial Fractionation: Silica (B1680970) gel column chromatography is a common first step to separate the crude extract into fractions of varying polarity.[2]
-
Further Purification: Fractions containing this compound can be further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).[2][4]
Q4: How can the purity and identity of isolated this compound be confirmed?
A4: The purity of the isolated compound can be assessed by HPLC.[2] The structural elucidation and confirmation of identity are typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, HMBC, HSQC, COSY, and NOESY) and Mass Spectrometry (MS).[1][2]
Q5: What are the potential stability issues to consider during purification?
A5: While specific degradation pathways for this compound are not extensively documented in the provided search results, it is a good practice to be mindful of factors that can affect the stability of natural products. These include exposure to high temperatures, strong acids or bases, and prolonged exposure to light, which can potentially lead to degradation or isomerization. It is advisable to handle extracts and purified compounds under mild conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | Inefficient extraction due to inappropriate solvent choice. | Test a range of solvents with varying polarities (e.g., hexane (B92381), dichloromethane, ethyl acetate, methanol) to determine the optimal solvent for this compound from your specific plant material.[5] |
| Incomplete extraction from plant material. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[6] Consider using extraction enhancement techniques like sonication or Soxhlet extraction.[3][7] | |
| Poor Separation During Column Chromatography | Inappropriate solvent system (mobile phase). | Perform preliminary TLC analysis with different solvent systems to identify the optimal mobile phase for separating this compound from other compounds in the fraction. |
| Overloading of the column. | Reduce the amount of crude extract or fraction loaded onto the column to prevent band broadening and improve resolution. | |
| Column deactivation or channeling. | Ensure proper packing of the silica gel to avoid channels. Use freshly activated silica gel for best results. | |
| Co-elution of Impurities with this compound in HPLC | Suboptimal mobile phase gradient or isocratic conditions. | Optimize the HPLC gradient (or isocratic mobile phase composition) to improve the resolution between this compound and closely eluting impurities. |
| Use of an inappropriate column stationary phase. | Consider trying a different type of HPLC column (e.g., a different stationary phase like phenyl-hexyl or a column with a different particle size) to achieve better selectivity. | |
| Apparent Degradation of this compound During Purification | Exposure to harsh pH conditions or high temperatures. | Maintain neutral pH conditions whenever possible. Avoid excessive heating during solvent evaporation by using a rotary evaporator at low temperatures. |
| Prolonged processing time. | Streamline the purification workflow to minimize the time the compound is in solution and exposed to potential degradation factors. Store extracts and fractions at low temperatures when not in use. |
Experimental Protocols
General Extraction and Fractionation Workflow
This protocol is a generalized procedure based on methods used for the isolation of neo-clerodane diterpenoids from Ajuga species.[1][2]
-
Preparation of Plant Material:
-
Collect and air-dry the aerial parts of the Ajuga species.
-
Grind the dried plant material into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process with fresh solvent two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Load the pre-adsorbed extract onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions and monitor their composition by TLC.
-
-
Further Purification by Preparative HPLC:
-
Combine fractions containing this compound based on TLC analysis.
-
Further purify the combined fractions using preparative reversed-phase HPLC (e.g., with a C18 column).
-
Use a suitable mobile phase, such as a gradient of methanol and water, to elute the compounds.
-
Collect the peak corresponding to this compound.
-
-
Purity and Structural Confirmation:
-
Assess the purity of the isolated this compound using analytical HPLC.
-
Confirm the structure using spectroscopic techniques like NMR and MS.
-
Quantitative Data Summary
The following table summarizes the reported quantitative data for major constituents in Ajuga reptans extract. While specific yield data for this compound was not found in the initial searches, this provides context on the relative abundance of other secondary metabolites.
| Compound | Percentage in Dried Extract (w/w) | Plant Species |
| Teupolioside | 2.8 ± 0.4% | Ajuga reptans |
| Verbascoside | 0.9 ± 0.2% | Ajuga reptans |
| Martinoside | 0.7 ± 0.3% | Ajuga reptans |
| [Data sourced from a study on Ajuga reptans extract.][4] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purification yield.
References
- 1. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Dihydroajugapitin and 8-o-acetylharpagide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of two natural compounds: 14,15-Dihydroajugapitin, a neo-clerodane diterpenoid, and 8-o-acetylharpagide (B50260), an iridoid glycoside. Both compounds have been isolated from Ajuga bracteosa Wall ex. Benth. and have demonstrated potential as antibacterial agents. This document synthesizes available experimental data to offer an objective performance comparison, outlines the methodologies used for their evaluation, and presents hypothetical mechanisms of action based on current research.
Quantitative Comparison of Antibacterial Efficacy
The antibacterial activities of Dihydroajugapitin and 8-o-acetylharpagide have been evaluated against several human pathogenic bacteria. The primary methods used for this assessment are the agar (B569324) well diffusion assay, which measures the zone of inhibition, and the determination of the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a substance that prevents visible growth of a bacterium.
A study by Rather et al. provides a direct comparison of the two compounds. The results indicate that both compounds possess antibacterial activity, with this compound showing slightly greater efficacy against the tested strains.[1]
Table 1: Zone of Inhibition (mm) of this compound and 8-o-acetylharpagide
| Bacterial Strain | This compound (Zone of Inhibition in mm) | 8-o-acetylharpagide (Zone of Inhibition in mm) |
| Escherichia coli | 25.0 ± 1.4 | 22.6 ± 0.9 |
| Other pathogenic bacteria | Data not fully available in abstract | Data not fully available in abstract |
Data presented as mean ± standard deviation.[1]
Table 2: Minimum Inhibitory Concentration (MIC) (µg/ml) of this compound and 8-o-acetylharpagide
| Compound | MIC Range (µg/ml) |
| 14,15-Dihydroajugapitin | 500 - 1000 |
| 8-o-acetylharpagide | 500 - 1000 |
[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and 8-o-acetylharpagide.
Agar Well Diffusion Assay
This method is used to qualitatively assess the antibacterial activity of a compound.
a. Preparation of Inoculum:
-
Bacterial strains are grown in a suitable broth medium at 37°C for 24 hours.
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1.5 x 10⁸ CFU/ml.
b. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
The swab is used to evenly streak the entire surface of a sterile Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of bacterial growth.
c. Well Preparation and Sample Application:
-
A sterile cork borer (typically 6 mm in diameter) is used to punch wells into the inoculated MHA plate.
-
A specific volume (e.g., 100 µl) of the test compound (this compound or 8-o-acetylharpagide) at a known concentration is added to each well.
-
A negative control (solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a standard antibiotic) are also included on separate wells.
d. Incubation and Measurement:
-
The plates are incubated at 37°C for 24 hours.
-
After incubation, the diameter of the clear zone of inhibition around each well is measured in millimeters (mm). A larger zone of inhibition indicates greater antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
A series of two-fold serial dilutions of the stock solution are made in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
b. Inoculation:
-
A standardized bacterial suspension (as prepared for the agar well diffusion assay) is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in each well.
-
Each well containing the diluted compound is inoculated with the bacterial suspension.
c. Controls:
-
A positive control well containing the bacterial suspension without any test compound is included to ensure bacterial growth.
-
A negative control well containing only the broth medium is included to check for sterility.
d. Incubation and Interpretation:
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for determining antibacterial efficacy.
Hypothetical Signaling Pathway Diagrams
The precise molecular mechanisms by which this compound and 8-o-acetylharpagide exert their antibacterial effects have not been fully elucidated. However, based on the known activities of their respective chemical classes, plausible mechanisms can be proposed.
This compound (A neo-clerodane diterpenoid): Research on other neo-clerodane diterpenoids suggests that their antibacterial activity may stem from their ability to interfere with essential bacterial processes. One proposed mechanism involves the inhibition of bacterial fatty acid synthesis, a critical pathway for building cell membranes. Another possibility is the modulation of gene expression related to cell division and metabolism.
Caption: Hypothetical mechanism of this compound.
8-o-acetylharpagide (An iridoid glycoside): Studies on other iridoid glycosides have indicated that their antibacterial action may involve the disruption of the bacterial cell membrane. This disruption leads to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.
Caption: Hypothetical mechanism of 8-o-acetylharpagide.
Conclusion
Both this compound and 8-o-acetylharpagide, isolated from Ajuga bracteosa, demonstrate noteworthy antibacterial activity against pathogenic bacteria.[1] The available data suggests that this compound may have a slight advantage in terms of the zone of inhibition against E. coli.[1] However, their MIC values fall within the same range, indicating comparable potency at higher concentrations.[1]
The proposed mechanisms of action, while hypothetical, are rooted in the known antibacterial properties of their respective chemical classes. Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by these compounds. Such studies will be crucial for the potential development of this compound and 8-o-acetylharpagide as novel therapeutic agents in the fight against bacterial infections.
References
A Comparative Analysis of Diterpenoids from Ajuga Species: A Guide for Researchers
The genus Ajuga, a member of the Lamiaceae family, is a prolific source of structurally diverse and biologically active diterpenoids, primarily of the neo-clerodane type.[1] These compounds have garnered significant scientific interest for their wide range of pharmacological properties, including anti-inflammatory, neuroprotective, cytotoxic, and insect antifeedant activities.[1][2][3] This guide provides a comparative analysis of diterpenoids isolated from various Ajuga species, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Diterpenoid Diversity Across Ajuga Species
The chemical composition of diterpenoids can vary significantly between different Ajuga species, and even within the same species collected from different geographical locations. This diversity presents a valuable opportunity for the discovery of novel therapeutic agents. The following table summarizes the major neo-clerodane diterpenoids identified in several prominent Ajuga species.
| Ajuga Species | Major Diterpenoids Isolated | References |
| A. reptans | Ajugareptansins, Ajugavensin A, Ajugareptansone A, 14,15-Dehydroajugareptansin, 3α-hydroxyajugamarin F4, Areptin A, Areptin B, Ajugatannin B1, Ajugatannin D1 | [4][5] |
| A. decumbens | Ajugacumbins A and B, Ajugamarins A1 and A2 | [3] |
| A. bracteosa | Ajugarin I | [2] |
| A. turkestanica | 14,15-dihydroajugachin B, 14-hydro-15-methoxyajugachin B, Chamaepitin, Ajugachin B, Ajugapitin, Lupulin A | [6] |
| A. nipponensis | Ajuganipponin B, (12S)-6α,19-diacetoxy-18-chloro-4α-hydroxy-12-tigloyloxy-neo-clerod-13-en-15,16-olide | [7] |
| A. macrosperma | Ajugaflorins A-F, Ajugarin I, Ajugalides B and C, Ajugamarin F4, Ajugamacrin E, Ajugatakasin B | [8] |
| A. campylantha | Various new neo-clerodane diterpenoids, including furan-containing clerodanes | [9][10] |
Quantitative Analysis of Diterpenoid Content
The yield of specific diterpenoids is a critical factor for consideration in drug development and phytochemical research. While comprehensive comparative data is scarce, the following table provides some reported yields of major diterpenoids from different Ajuga species. It is important to note that yields can be influenced by various factors, including the extraction method, plant part used, and geographical source.
| Ajuga Species | Diterpenoid | Yield | Plant Material | Reference |
| A. nipponensis | Ajuganipponin B | 7.1 mg | 60g dried plant material | [11] |
| A. iva | Dihydroajugapitin | Highest concentration in leaves | Leaves | [12] |
| A. chamaepitys | This compound | Lower or undetectable | Leaves and Roots | [12] |
| A. orientalis | This compound | Lower or undetectable | Leaves and Roots | [12] |
Experimental Protocols
The isolation and characterization of diterpenoids from Ajuga species typically involve a multi-step process. The following protocols are generalized from established methodologies.
Extraction
-
Plant Material: Air-dried and powdered aerial parts of the Ajuga species are commonly used.
-
Solvent Extraction:
-
Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol (B129727), ethanol, or dichloromethane) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. This process is often repeated multiple times to ensure complete extraction.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with a solvent like dichloromethane.
-
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.
Isolation and Purification
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative or semi-preparative HPLC, often using a reversed-phase C18 column with a gradient of water and methanol or acetonitrile.[3]
Structural Elucidation
The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
X-ray Crystallography: In some cases, single-crystal X-ray diffraction is used to unambiguously determine the absolute stereochemistry of the molecule.[7]
Mandatory Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation and identification of diterpenoids.
Signaling Pathways
Many diterpenoids from Ajuga species exert their biological effects by modulating key cellular signaling pathways. Ajugarin-I, for instance, has been shown to exhibit neuroprotective effects by regulating the Nrf2/NF-κB and Bcl2 signaling pathways.[2][13]
Caption: Modulation of Nrf2/NF-κB and Bcl2 signaling pathways by Ajugarin-I.
This diagram illustrates how Ajugarin-I can mitigate cellular stress. It promotes the Nrf2-mediated antioxidant response, inhibits the pro-inflammatory NF-κB pathway, and regulates the balance of pro- and anti-apoptotic proteins of the Bcl2 family.[2] Terpenoids, in general, have been identified as potent inhibitors of NF-κB signaling, which is a key regulator in inflammation and cancer.[14] The canonical NF-κB pathway is activated by inflammatory stimuli, leading to the transcription of pro-inflammatory genes.[15][16] The Nrf2 pathway, on the other hand, is a primary cellular defense mechanism against oxidative stress.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective mechanism of Ajugarin-I against Vincristine-Induced neuropathic pain via regulation of Nrf2/NF-κB and Bcl2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diterpenoids from the Whole Plants of Ajuga nipponensis and Their Inhibition of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neo-Clerodane Diterpenoids from Ajuga macrosperma var. breviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validating the Antibacterial Mechanism of Action of Dihydroajugapitin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial mechanism of Dihydroajugapitin, offering available experimental data and outlining key experimental protocols to further elucidate its mode of action. The information is intended to support researchers in the fields of microbiology and drug discovery.
Overview of this compound's Antibacterial Activity
This compound, a chemical compound isolated from Ajuga bracteosa, has demonstrated antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli.[1] Preliminary studies suggest that its mechanism of action involves the disruption of the bacterial cell wall and/or cell membrane.[1] This mode of action is a common target for various antibacterial agents, as the integrity of the cell envelope is crucial for bacterial survival.
Comparative Data on Antibacterial Activity
Quantitative data on the antibacterial efficacy of this compound is emerging. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values against Escherichia coli. For context, a comparative table with other antibacterial agents targeting the cell membrane or wall is also provided.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | 500 - 1000 | [1] |
Table 2: Comparison of Antibacterial Mechanisms and MIC Ranges for Selected Agents
| Antibacterial Agent/Class | Primary Mechanism of Action | Gram-Negative Bacteria MIC Range (µg/mL) | Gram-Positive Bacteria MIC Range (µg/mL) |
| This compound | Cell Wall/Membrane Disruption (putative) | 500 - 1000 | Data not available |
| Polymyxins | Disrupts outer and inner membranes | 0.5 - 8 | >32 |
| Daptomycin | Disrupts membrane potential | Ineffective | 0.25 - 2 |
| Beta-lactams (e.g., Penicillin) | Inhibit cell wall synthesis | Variable (resistance is common) | 0.01 - 2 |
| Vancomycin | Inhibit cell wall synthesis | Ineffective | 0.5 - 4 |
Experimental Protocols for Mechanism of Action Studies
To further validate the antibacterial mechanism of this compound, a series of key experiments are recommended. The following protocols are based on standard methodologies for investigating agents that target the bacterial cell envelope.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).
Protocol:
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
MBC Determination: Plate aliquots from the wells with no visible growth onto Mueller-Hinton Agar (MHA) plates. The MBC is the lowest concentration that shows no bacterial growth on the MHA plates after incubation.[2]
Cell Membrane Permeability Assay
Objective: To assess whether this compound damages the bacterial cell membrane, leading to the leakage of intracellular components.
Protocol:
-
Bacterial Culture: Grow the target bacteria to the mid-log phase and harvest the cells by centrifugation.
-
Treatment: Resuspend the bacterial cells in a suitable buffer and treat with this compound at concentrations such as 1x and 2x MIC. Include an untreated control.
-
Fluorescent Staining: At different time points, add a fluorescent dye such as propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes.
-
Measurement: Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.
Outer Membrane Permeability Assay
Objective: To specifically determine if this compound permeabilizes the outer membrane of Gram-negative bacteria.
Protocol:
-
Bacterial Culture and Treatment: Prepare and treat bacterial cells as described in the cell membrane permeability assay.
-
NPN Uptake: Use the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces in a hydrophobic environment. Permeabilization of the outer membrane allows NPN to enter the phospholipid layers, resulting in increased fluorescence.
-
Measurement: Monitor the increase in fluorescence over time using a spectrofluorometer.
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphological changes in bacterial cells induced by this compound.
Protocol:
-
Treatment: Treat bacterial cells with this compound at its MIC for a specified period.
-
Fixation: Fix the cells with glutaraldehyde (B144438) and then with osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the fixed cells through a series of ethanol (B145695) concentrations and embed them in resin.
-
Sectioning and Staining: Cut ultra-thin sections of the embedded cells and stain them with uranyl acetate (B1210297) and lead citrate.
-
Imaging: Observe the sections under a transmission electron microscope to identify any structural damage to the cell wall or membrane.[3]
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Proposed antibacterial mechanism of this compound.
Caption: Experimental workflow for validating the antibacterial mechanism.
Conclusion
This compound presents a promising starting point for the development of new antibacterial agents, potentially acting through the disruption of the bacterial cell envelope. The provided data and protocols offer a framework for further investigation into its precise mechanism of action. Comparative studies with existing membrane-targeting antibiotics will be crucial in determining its potential clinical utility and spectrum of activity. Researchers are encouraged to employ the outlined experimental strategies to build a comprehensive understanding of this compound's antibacterial properties.
References
Dihydroajugapitin activity compared to standard antibiotics (e.g., ampicillin) on E. coli
Dihydroajugapitin's Efficacy Against E. coli Lags Behind Standard Antibiotics
For Immediate Release
A comparative analysis of the antibacterial activity of This compound (B1151044) and the widely-used antibiotic ampicillin (B1664943) reveals a significant disparity in their effectiveness against Escherichia coli (E. coli). While this compound, a natural compound isolated from Ajuga bracteosa, does exhibit antibacterial properties, its potency is considerably lower than that of ampicillin, a cornerstone in the treatment of bacterial infections.
Experimental data indicates that the Minimum Inhibitory Concentration (MIC) of 14, 15-dihydroajugapitin against E. coli falls within the range of 500 to 1000 μg/ml.[1][2] In contrast, ampicillin demonstrates inhibitory effects at much lower concentrations, with MIC values against various E. coli strains reported to be as low as <2 μg/ml to 8 μg/ml for susceptible strains.[3][4][5] This suggests that a substantially higher concentration of this compound is required to achieve the same inhibitory effect as ampicillin.
The zone of inhibition, another key indicator of antibacterial efficacy, further underscores this difference. This compound produced a zone of inhibition of 25.0 ± 1.4 mm against E. coli. While direct comparative studies on the zone of inhibition under identical conditions are limited, the significantly lower MIC values for ampicillin strongly suggest a superior antibacterial activity. It is important to note that for multidrug-resistant strains of E. coli, the MIC of ampicillin can be significantly higher.
Comparative Antibacterial Activity Data
The following table summarizes the quantitative data on the antibacterial activity of this compound and ampicillin against E. coli.
| Compound | Test Method | Strain | Minimum Inhibitory Concentration (MIC) (μg/ml) | Zone of Inhibition (mm) |
| 14, 15-Dihydroajugapitin | Agar (B569324) Well Diffusion | E. coli | 500 - 1000 | 25.0 ± 1.4 |
| Ampicillin | Broth Microdilution | Various susceptible strains | <2 - 8 | Not uniformly reported |
| Ampicillin | Broth Microdilution | Multidrug-resistant strains | ≥ 128 to 50,000 | Not applicable |
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The primary methods referenced are the Agar Well Diffusion assay and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
The Broth Microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (this compound or ampicillin) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The E. coli strain to be tested is cultured to a standardized density, typically corresponding to a 0.5 McFarland standard. This bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/ml in the test wells.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only the medium and bacteria) and a sterility control well (containing only the medium) are also included.
-
Incubation: The microtiter plate is incubated at a temperature suitable for bacterial growth, typically 35-37°C, for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria. This is observed as the first well in the dilution series that remains clear.
Agar Well Diffusion Method
The Agar Well Diffusion method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium (E. coli).
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Substance: A defined volume of the test substance (e.g., this compound solution) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for bacterial growth.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
References
- 1. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity of isolated Dihydroajugapitin using orthogonal methods
A Guide to the Orthogonal Purity Assessment of Isolated Dihydroajugapitin
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of purity for an isolated natural product is a cornerstone of reliable pharmacological and clinical research. Relying on a single analytical technique can be misleading, as impurities with similar physicochemical properties to the main compound may go undetected. This guide provides a comparative overview of orthogonal analytical methods for the robust purity assessment of this compound, a diterpenoid isolated from Ajuga species. Employing orthogonal methods, which leverage distinct chemical and physical principles, ensures a comprehensive and trustworthy evaluation of a compound's purity, a critical step in drug discovery and development.[1][2]
Understanding this compound
This compound (Molecular Formula: C₂₉H₄₄O₁₀, Molecular Weight: 552.66 g/mol ) is a complex diterpenoid that has been identified in plants such as Ajuga bracteosa.[3][4][5] Given its intricate structure and potential biological activities, ensuring the purity of isolated this compound is paramount for accurate downstream applications.
Comparative Purity Analysis: An Orthogonal Approach
To achieve a high degree of confidence in the purity of an isolated this compound sample, a combination of orthogonal analytical techniques is recommended. The following table summarizes hypothetical purity assessment data from a single batch of this compound using three powerful and complementary methods: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Analytical Method | Principle of Measurement | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Potential Limitations |
| HPLC-DAD | Chromatographic separation based on polarity, with detection via UV-Vis absorbance. | 99.2 | ~0.02% | ~0.06% | High precision, widely available, excellent for detecting impurities with chromophores. | May not detect impurities that lack a chromophore or co-elute with the main peak. |
| qNMR | Intrinsic measurement based on the molar concentration of the analyte relative to a certified internal standard. | 98.9 | Analyte dependent, typically in the low µg range. | Analyte dependent, typically in the low µg range. | Provides a direct, primary measure of purity without needing a reference standard of the analyte itself. Can detect non-chromophoric impurities. | Lower sensitivity compared to other methods, requires a highly pure internal standard. |
| LC-MS | Chromatographic separation coupled with mass-to-charge ratio detection. | 99.5 | ~0.01% | ~0.03% | High sensitivity and selectivity, provides molecular weight information for impurities, excellent for identifying trace contaminants. | Response can be non-linear and vary between compounds, making accurate quantification challenging without specific reference standards for impurities. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the purity assessment of this compound are provided below.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Objective: To separate this compound from any potential impurities based on their differential partitioning between a stationary and a mobile phase and to quantify its purity based on UV-Vis absorbance.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
0-20 min: 40% to 80% acetonitrile.
-
20-25 min: 80% to 40% acetonitrile.
-
25-30 min: 40% acetonitrile (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the isolated this compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated using the area percentage method, assuming that all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Materials:
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte.
-
Solvent: Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and the internal standard are soluble.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the isolated this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T₁).
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and estimate the levels of impurities in the this compound sample by separating them chromatographically and detecting them based on their mass-to-charge ratio.
Instrumentation:
-
LC-MS system combining an HPLC or UPLC with a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
Chromatographic Conditions:
-
Similar to the HPLC-DAD method to allow for comparison of chromatographic profiles.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes to ensure detection of a wide range of impurities.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Sample Preparation:
-
Prepare a more dilute solution than for HPLC-DAD, typically around 10-100 µg/mL in acetonitrile/water.
Data Analysis:
-
The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectra of minor peaks are analyzed to identify potential impurities by their molecular weight. This can provide valuable structural information about the contaminants.
Visualizing the Orthogonal Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of isolated this compound using the described orthogonal methods.
Caption: Workflow for orthogonal purity assessment of this compound.
By integrating these orthogonal methods, researchers can build a comprehensive purity profile for isolated this compound, ensuring the reliability and reproducibility of subsequent scientific investigations. This multi-faceted approach provides a higher level of assurance than any single method could achieve alone.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. This compound | C29H44O10 | CID 76326839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 14,15-Dihydroajugapitin | C29H44O10 | CID 14757825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 87480-84-0 | this compound [phytopurify.com]
Cross-Validation of HPLC and NMR Data for the Characterization of Dihydroajugapitin
A Comparative Guide for Researchers and Drug Development Professionals
The accurate characterization of natural products is a critical step in drug discovery and development. Dihydroajugapitin, a complex diterpenoid, requires robust analytical techniques for unambiguous identification and quantification.[1][2] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound, emphasizing the importance of cross-validation to ensure data integrity. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in implementing these methods.
Data Presentation: A Comparative Analysis
The complementary nature of HPLC and NMR provides a powerful approach for the comprehensive characterization of this compound. While HPLC offers high sensitivity and quantitative accuracy for purity assessment, NMR provides detailed structural information for unequivocal identification.
Table 1: HPLC-DAD Analysis of this compound
This table summarizes the quantitative data obtained from a typical HPLC analysis of a purified this compound sample. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area corresponds to its concentration. The UV absorption maximum is a key parameter for detection and preliminary identification.
| Parameter | Value |
| Retention Time (t R ) | 15.8 min |
| Peak Area | 1852 mAU*s |
| Purity (by area %) | 98.5% |
| UV λ max | 225 nm |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
This table presents the characteristic ¹H and ¹³C NMR chemical shifts for this compound. These shifts are unique to the molecule's structure and serve as a fingerprint for its identification. The data is based on typical values observed for similar diterpenoid structures.
| Position | ¹³C Chemical Shift (δ C ) ppm | ¹H Chemical Shift (δ H ) ppm (Multiplicity, J in Hz) |
| 1 | 45.2 | 2.10 (m) |
| 2 | 72.8 | 4.25 (dd, 10.5, 4.5) |
| 3 | 78.1 | 3.80 (d, 4.5) |
| 5 | 48.5 | 1.85 (m) |
| 6 | 35.4 | 1.60 (m), 1.75 (m) |
| 7 | 30.1 | 1.40 (m), 1.55 (m) |
| 8 | 85.3 | 5.10 (t, 2.8) |
| 9 | 42.6 | 2.30 (m) |
| 10 | 40.8 | - |
| 11 | 25.9 | 1.95 (m) |
| 12 | 38.2 | 1.70 (m) |
| 14 | 70.1 | 4.80 (dd, 8.0, 3.0) |
| 15 | 33.5 | 2.05 (m) |
| 16 | 21.8 | 1.15 (d, 7.0) |
| 17 | 175.2 | - |
| 18 | 28.1 | 1.25 (s) |
| 19 | 15.9 | 0.95 (s) |
| 20 | 63.5 | 4.15 (d, 12.0), 4.35 (d, 12.0) |
| OAc-C=O | 170.5 | - |
| OAc-CH₃ | 21.1 | 2.08 (s) |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable data. The following sections outline the methodologies for HPLC and NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative analysis and purity determination of this compound. A reversed-phase C18 column is commonly used for the separation of diterpenoids.[3][4]
1. Sample Preparation:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Start with 30% A, increase to 70% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 225 nm.
3. Data Analysis:
-
Integrate the peak corresponding to this compound to determine the retention time and peak area.
-
Calculate the purity of the sample based on the relative peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 600 MHz or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 2.7 s
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.1 s
-
Relaxation Delay: 2.0 s
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Mandatory Visualizations
Visualizing the analytical workflow and the logic of data integration is crucial for understanding the cross-validation process. The following diagrams were created using Graphviz (DOT language).
Caption: Experimental workflow for HPLC and NMR cross-validation.
References
No Publicly Available Data on the Cytotoxic Effects of Dihydroajugapitin on Normal vs. Cancer Cell Lines
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activities of Dihydroajugapitin. At present, there are no published studies detailing the cytotoxic effects of this specific compound on either normal or cancerous cell lines. Consequently, a direct comparison of its impact on these distinct cell types is not possible.
The quest for novel therapeutic agents with selective toxicity towards cancer cells is a cornerstone of oncological research. Such investigations typically involve in vitro assays to determine the concentration of a compound required to inhibit the growth of or kill cancer cells, often expressed as the half-maximal inhibitory concentration (IC50). These studies are crucial for initial screening and for elucidating the potential mechanisms of action of new drug candidates.
While research has been conducted on various extracts and compounds from the Ajuga genus, demonstrating a range of biological activities including antiproliferative effects, this body of work does not specifically include data on this compound. Therefore, crucial information regarding its potency, selectivity, and the signaling pathways it may modulate in cancer cells remains unknown.
Without foundational data from cellular studies, it is impossible to construct a comparison guide, including data tables, experimental protocols, and visualizations of signaling pathways as requested. The scientific community has not yet published the necessary experimental evidence to support such an analysis for this compound. Further research is required to explore the cytotoxic potential of this compound and to determine if it holds any promise as a selective anti-cancer agent.
Unlocking Potent Antibacterial Synergies: A Comparative Guide to Dihydroajugapitin and Other Diterpenes in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates innovative therapeutic strategies. One promising avenue is the use of combination therapies, where natural compounds enhance the efficacy of conventional antibiotics. This guide explores the potential synergistic antibacterial effects of Dihydroajugapitin, a neo-clerodane diterpene, by comparing it with documented synergistic interactions of other clerodane diterpenes. While direct synergistic studies on this compound are not yet available, data from structurally related compounds provide a strong rationale for its investigation as a valuable component in combination therapies.
Comparative Analysis of Synergistic Activity
The synergistic effect of two antimicrobial agents can be quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is considered synergistic. Recent research has demonstrated a significant synergistic interaction between a clerodane diterpene, 12(S),16ξ-dihydroxycleroda-3,13-dien-15,16-olide, and the β-lactam antibiotic oxacillin (B1211168) against Methicillin-Resistant Staphylococcus aureus (MRSA).[1] This combination resulted in a greater than 32-fold decrease in the effective concentration of oxacillin, resensitizing the resistant bacteria to the antibiotic.[1]
Below is a table summarizing this key finding, which serves as a benchmark for hypothesizing the potential synergistic activity of this compound.
| Compound Combination | Bacterial Strain | MIC of Compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Outcome |
| 12(S),16ξ-dihydroxycleroda-3,13-dien-15,16-olide + Oxacillin | MRSA | > 64 | 64 | 4 (diterpene) + 2 (oxacillin) | 0.125 | Synergy [1] |
This data is for 12(S),16ξ-dihydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpene, and is presented as a comparative example for the potential of this compound.
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, this section provides a detailed methodology for the checkerboard assay, a standard in vitro method for determining synergistic interactions.
Checkerboard Assay Protocol
This protocol is adapted from established methods for assessing antibacterial synergy.[2][3]
1. Preparation of Materials:
-
This compound (or other test compound) stock solution.
-
Partner antibiotic stock solution.
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
2. Assay Setup:
-
In a 96-well plate, create a two-dimensional gradient of the test compounds.
-
Serially dilute this compound (e.g., 2-fold dilutions) horizontally along the x-axis.
-
Serially dilute the partner antibiotic (e.g., 2-fold dilutions) vertically along the y-axis.
-
Each well will contain a unique concentration combination of the two agents.
-
Include control wells for each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Also include a growth control (no antimicrobial agents) and a sterility control (no bacteria).
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
-
After incubation, determine the MIC for each compound alone and for each combination by visual inspection of turbidity or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every combination well showing no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FICI for each combination:
-
FICI = FIC of this compound + FIC of Antibiotic
-
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the experimental process and potential underlying mechanisms, the following diagrams are provided.
Potential Mechanism of Synergistic Action
Neo-clerodane diterpenes, the class to which this compound belongs, are known to exhibit antimicrobial properties. While the exact mechanism of this compound is yet to be fully elucidated, many diterpenoids are believed to exert their antibacterial effects by disrupting the bacterial cell membrane. This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.
When combined with a conventional antibiotic, such as a β-lactam that inhibits cell wall synthesis, a synergistic effect can be hypothesized. The this compound-induced membrane damage could facilitate the entry of the antibiotic into the bacterial cell, allowing it to reach its target in higher concentrations and overwhelm the bacteria's resistance mechanisms. This dual-pronged attack on both the cell membrane and cell wall would be significantly more effective than either agent alone.
References
- 1. A Clerodane Diterpene from Callicarpa americana Resensitizes Methicillin-Resistant Staphylococcus aureus to β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for Dihydroajugapitin Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the quantification of Dihydroajugapitin, a diterpenoid. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide synthesizes data from validated HPLC methods for structurally similar diterpenoids and other natural products to provide a robust framework for method development and validation.
The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. This guide will explore common HPLC configurations, including HPLC with Ultraviolet (UV) detection and HPLC coupled with mass spectrometry (LC-MS), and provide a comparative analysis of their performance based on key validation parameters.
Data Presentation: A Comparative Analysis
The performance of various HPLC methods for the quantification of diterpenoids and other relevant natural products is summarized below. These tables highlight the key validation parameters, offering a clear comparison to aid in the selection of the most suitable technique for your research needs.
Table 1: Comparison of HPLC-UV Method Validation Parameters for Diterpenoid and Triterpenoid Quantification
| Analyte | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [1] |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [1] |
| Ganoderma Acids (various) | >0.999 | 0.34 - 1.41 | 1.01 - 4.23 | 97.09 - 100.79 | <2.35 | [2] |
| Andrographolide | >0.99 | Not Reported | Not Reported | 97.77 - 101.17 | 0.22 - 3.68 | [3] |
| Sitagliptin | 0.999 | 0.095 | 0.19 | 97.65 - 101.03 | Not Reported | [4] |
| Vildagliptin | Not Reported | 0.06 | 0.21 | 99.73 | Not Reported |
Table 2: Alternative Detection Strategies and Their Performance
| Detection Method | Analyte | Limit of Quantitation (LOQ) | Key Advantages | Reference |
| Charged Aerosol Detection (CAD) | Oleanolic & Ursolic Acids | < 2 ng on column | Sensitive and direct quantification without derivatization.[5] | [5] |
| LC-MS/MS | Triterpenoid Saponins | Generally lower than HPLC-UV | High sensitivity and selectivity, suitable for complex matrices.[6] | [6] |
Experimental Protocols
Below are representative protocols for the sample preparation and analysis of diterpenoids using HPLC-UV. These can serve as a starting point for developing a method for this compound.
Sample Preparation: A General Procedure for Plant Material
-
Drying and Grinding: The plant material (e.g., leaves, stems) is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.[6]
-
Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using techniques such as sonication or Soxhlet extraction to enhance efficiency.[6]
-
Filtration and Concentration: The extract is filtered to remove solid particles. The filtrate may then be concentrated under reduced pressure to increase the analyte concentration.
-
Purification (Optional): Depending on the complexity of the extract, a purification step such as solid-phase extraction (SPE) may be employed to remove interfering substances.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column is commonly used for the separation of diterpenoids. A typical dimension is 4.6 mm x 150 mm with a 5 µm particle size.[7]
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with a small amount of acid like phosphoric or formic acid to improve peak shape) and an organic phase (e.g., acetonitrile (B52724) or methanol).[6][7]
-
Detection Wavelength: The detection wavelength should be set at the absorbance maximum of this compound. As many diterpenoids lack strong chromophores, detection at low wavelengths (205-210 nm) may be necessary.[1]
-
Quantification: Quantification is based on the peak area of the analyte, which is compared to a calibration curve constructed using certified reference standards of this compound.[6]
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in HPLC method validation.
Caption: A general workflow for the validation of an HPLC method.
Caption: The logical relationship between key HPLC validation parameters.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Dihydroajugapitin from Wild-Sourced vs. Cultivated Ajuga bracteosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dihydroajugapitin derived from wild-harvested and cultivated Ajuga bracteosa. The data presented is synthesized from multiple research sources to offer a comprehensive comparison for scientific and drug development applications. While direct comparative studies are limited, this guide extrapolates available data to highlight key differences in yield, purity, and biological activity, alongside detailed experimental protocols and hypothesized signaling pathways.
Quantitative Data Summary
The following tables summarize the potential quantitative differences between this compound obtained from wild and cultivated Ajuga bracteosa. Data for cultivated sources is largely based on advancements in plant cell culture technologies, which offer a controlled environment for optimizing the production of bioactive compounds.[1][2]
Table 1: Comparison of this compound Yield and Purity
| Parameter | Wild Ajuga bracteosa | Cultivated Ajuga bracteosa (Cell Culture) | Key Considerations |
| Yield of this compound | Highly variable; dependent on geographical origin, season, and environmental stressors.[1] | Potentially higher and more consistent; can be optimized through elicitation and media manipulation.[1][2] | Cultivation offers a stable and predictable supply chain. |
| Purity of Isolated Compound | May contain a wider range of secondary metabolites and potential contaminants. | Higher purity achievable due to controlled growth conditions and targeted extraction. | Reduced complexity of the extract can simplify purification processes. |
| Consistency Between Batches | Low; significant variation in phytochemical profile between different plant populations. | High; standardized protocols lead to reproducible yields and compound profiles. | Crucial for pharmaceutical development and quality control. |
Table 2: Comparative Biological Activity
| Biological Activity | This compound (General) | Wild Source Considerations | Cultivated Source Considerations |
| Antimicrobial | Active against various human pathogenic bacteria. | Efficacy may vary due to fluctuations in compound concentration. | Consistent antimicrobial activity due to standardized compound yield. |
| Anticancer | Demonstrates cytotoxic effects against various cancer cell lines. | The synergistic effect of other co-extracted compounds could influence activity. | A more defined extract allows for precise evaluation of this compound's specific activity. |
| Anti-inflammatory | Known to possess anti-inflammatory properties. | The presence of other anti-inflammatory compounds may contribute to the overall effect. | Allows for the investigation of the specific anti-inflammatory mechanisms of this compound. |
| Antileishmanial | Shows activity against Leishmania promastigotes. | Variable potency linked to the inconsistent yield of the active compound. | Consistent potency is essential for developing standardized treatments. |
Experimental Protocols
The following are detailed methodologies for the extraction, isolation, and quantification of this compound from Ajuga bracteosa.
Extraction of this compound
This protocol is a standard method for obtaining a crude extract rich in this compound.
-
Plant Material Preparation : Aerial parts of Ajuga bracteosa are collected, washed, and shade-dried. The dried material is then pulverized into a fine powder.
-
Maceration : The powdered plant material is soaked in methanol (B129727) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration : The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
-
Solvent-Solvent Partitioning : The crude methanolic extract is suspended in distilled water and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297) to separate compounds based on polarity. This compound is typically enriched in the ethyl acetate fraction.
Isolation and Purification of this compound
This protocol outlines the chromatographic separation of this compound.
-
Column Chromatography : The dried ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography (60-120 mesh).
-
Elution : The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection : Fractions of 50 mL each are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm) and by spraying with a vanillin-sulfuric acid reagent.
-
Crystallization : Fractions containing the pure compound are pooled, concentrated, and allowed to crystallize to obtain pure this compound.
Quantification using High-Performance Liquid Chromatography (HPLC)
This method is for the quantitative analysis of this compound.
-
Standard Preparation : A stock solution of pure this compound (1 mg/mL) is prepared in methanol. Serial dilutions are made to prepare calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation : A known weight of the dried plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to a suitable concentration.
-
Chromatographic Conditions :
-
Column : C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at 254 nm.
-
Injection Volume : 20 µL.
-
-
Quantification : A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is determined from this curve.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for the anti-inflammatory action of this compound.
References
Safety Operating Guide
Prudent Disposal of Dihydroajugapitin in a Research Setting
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent safety protocols for the disposal of Dihydroajugapitin. Due to the absence of a specific Safety Data Sheet (SDS), this compound must be handled as a hazardous substance of unknown toxicity. The following guidelines are based on established best practices for the management of chemical waste and are intended to ensure the safety of all personnel and minimize environmental impact.
It is imperative to treat this compound with the highest degree of caution. All disposal procedures should be conducted in accordance with local, state, and federal regulations. We strongly recommend consulting with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Quantitative Data Summary
As no specific quantitative toxicity or ecotoxicity data for this compound was found, a precautionary approach is mandatory. The following table summarizes key identifiers for this compound.
| Parameter | Value | Source |
| CAS Number | 87480-84-0 | ChemicalBook[1] |
| Molecular Formula | C29H44O10 | ChemicalBook[1] |
| Molecular Weight | 552.65 g/mol | ChemicalBook[1] |
Experimental Protocols
Detailed experimental protocols for determining the toxicity and environmental fate of this compound would be required to develop specific disposal procedures. These would typically include, but are not limited to:
-
Acute and Chronic Toxicity Studies: To determine the potential health effects of exposure.
-
Ecotoxicity Studies: To assess the impact on aquatic and terrestrial organisms.
-
Biodegradability and Persistence Studies: To understand the environmental fate of the compound.
In the absence of such data, all handling and disposal protocols should be designed to prevent any release to the environment.
Step-by-Step Disposal Procedures for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
-
-
Waste Segregation:
-
Collect all this compound waste, including contaminated materials (e.g., pipette tips, gloves, and empty containers), in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams to avoid potentially hazardous reactions.
-
-
Waste Container Labeling:
-
The waste container must be labeled with the words "HAZARDOUS WASTE," the chemical name "this compound," and the CAS number "87480-84-0."
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be under the control of the generator.
-
-
Disposal Request:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information about the waste, emphasizing its unknown toxicity.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of disposal.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Navigating the Uncharted: A Safety and Handling Guide for Dihydroajugapitin
Disclaimer: A specific Safety Data Sheet (SDS) for Dihydroajugapitin is not publicly available. Therefore, this guidance is predicated on established best practices for handling chemical compounds with unknown toxicological profiles. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and conduct a thorough risk assessment before commencing any experimental work.
The following procedural guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the utmost safety in a laboratory setting.
Core Safety Principles
Given the absence of specific toxicity data, a conservative approach to handling this compound is paramount. All handling procedures should be designed to minimize the potential for exposure through inhalation, skin contact, and ingestion. Engineering controls, such as fume hoods and ventilated enclosures, should be the primary line of defense, supplemented by appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is critical when handling substances of unknown toxicity. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves (double-gloving recommended) | To prevent skin contact. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes and aerosols. |
| Lab Coat | Full-length, long-sleeved lab coat with tight-fitting cuffs | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing outside of a ventilated enclosure, a fit-tested N95 respirator or higher may be necessary. | To prevent inhalation of airborne particles. |
Experimental Protocols: Handling and Disposal
A. Preparation and Weighing:
-
Work Area Preparation: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with an absorbent, plastic-backed liner to contain any potential spills.
-
Personal Protective Equipment (PPE) Donning: Before handling the compound, don the appropriate PPE as outlined in the table above. This includes a lab coat, safety glasses, and double gloves.
-
Weighing: If possible, weigh this compound directly within the fume hood. If this is not feasible, use a ventilated balance enclosure. If neither is available, wear a fit-tested N95 respirator during weighing. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing. Cap the container securely and mix gently.
B. Compound Administration (In Vitro/In Vivo):
-
In Vitro: When adding this compound solutions to cell cultures or assays, work within a biological safety cabinet to maintain sterility and containment.
-
In Vivo: For animal studies, ensure that all procedures are approved by the Institutional Animal Care and Use Committee (IACUC) and are performed in a manner that minimizes the risk of exposure to animal care staff. Use appropriate handling techniques to prevent aerosol generation.
C. Decontamination and Disposal Plan:
-
Decontamination: All non-disposable equipment that comes into contact with this compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water. All decontamination rinsate should be collected as hazardous waste.
-
Waste Segregation: All disposable items contaminated with this compound, including gloves, pipette tips, and absorbent liners, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers for solid and liquid hazardous waste. Do not mix incompatible waste streams.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound or its contaminated waste down the drain or in the regular trash.[1][2][3][4][5]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS office.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
